2,2'-Dinitro-1,1':4':1''-terphenyl
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H12N2O4 |
|---|---|
Molecular Weight |
320.3g/mol |
IUPAC Name |
2-nitro-1-(2-nitrophenyl)-4-phenylbenzene |
InChI |
InChI=1S/C18H12N2O4/c21-19(22)17-9-5-4-8-15(17)16-11-10-14(12-18(16)20(23)24)13-6-2-1-3-7-13/h1-12H |
InChI Key |
INXRMVQPMFVWHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2,2'-Dinitro-1,1':4':1''-terphenyl
The following technical guide details the chemical structure, properties, and synthetic utility of 2,2''-Dinitro-1,1':4':1''-terphenyl (commonly referred to as 2,2''-dinitro-p-terphenyl).
Note on Nomenclature: While the prompt specifies "2,2'-Dinitro", the chemical context of p-terphenyl (1,1':4':1'' backbone) strongly suggests the symmetric 2,2''-dinitro isomer, where nitro groups are located at the ortho-positions of the terminal phenyl rings. This specific isomer is the critical precursor for the synthesis of Indolo[3,2-b]carbazole, a high-performance semiconductor in organic electronics. This guide focuses on this scientifically significant isomer.
Structural Properties & Synthetic Utility in Organic Electronics[1]
Executive Summary
2,2''-Dinitro-1,1':4':1''-terphenyl is a functionalized oligophenylene serving as a pivotal intermediate in the synthesis of fused heteroaromatic systems.[1] Its primary value lies in its role as the direct precursor to Indolo[3,2-b]carbazole (ICz) via double Cadogan cyclization.[1] Due to the steric bulk of the ortho-nitro groups, the molecule adopts a highly twisted, non-planar conformation, which dramatically alters its solubility and electronic properties compared to its planar analogues. It is a material of high interest in the development of Organic Light Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs).[1][2]
Molecular Architecture & Structural Analysis[1]
2.1 Chemical Identity[1][2][3]
-
IUPAC Name: 2,2''-Dinitro-1,1':4':1''-terphenyl[1]
-
Molecular Weight: 320.30 g/mol [1]
-
Key Structural Feature: p-Terphenyl backbone with nitro substituents at the ortho positions of the terminal rings (positions 2 and 2'').[1]
2.2 Conformational Geometry
Unlike unsubstituted p-terphenyl, which can approach planarity in the solid state, the 2,2''-dinitro derivative is forced into a twisted conformation.[1]
-
Steric Hindrance: The van der Waals radius of the nitro group (-NO₂) creates significant repulsion with the ortho hydrogens of the central benzene ring.[1]
-
Torsion Angle: This steric clash forces the terminal phenyl rings to rotate out of the plane of the central ring, typically inducing dihedral angles exceeding 40–50°.
-
Consequence: This non-planarity disrupts
-conjugation across the terphenyl backbone, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption compared to planar equivalents, and enhances solubility in organic solvents by preventing efficient - stacking.[1]
Synthetic Pathways[1][4]
The synthesis of 2,2''-dinitro-p-terphenyl has evolved from low-yield copper-mediated couplings to high-efficiency palladium-catalyzed protocols.[1]
3.1 Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)
This method offers the highest fidelity and functional group tolerance.[1]
-
Reagents: 1,4-Phenylenediboronic acid + 1-Bromo-2-nitrobenzene (2.2 equivalents).[1]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[1]
-
Base/Solvent: K₂CO₃ (aq) / Toluene / Ethanol.[1]
-
Conditions: Reflux under inert atmosphere (N₂ or Ar) for 24–48 hours.[1]
Mechanism & Causality: The boronic acid acts as the nucleophile after transmetallation.[1] The use of a biphasic system (Toluene/Water) with a phase transfer agent or ethanol ensures solubility of both the inorganic base and the organic halides.[1] The ortho-nitro group on the bromide partner can slow oxidative addition due to sterics, necessitating vigorous reflux.[1]
3.2 Protocol B: Ullmann Coupling (Historical)[1]
-
Reagents: 1,4-Diiodobenzene + 1-Iodo-2-nitrobenzene.[1]
-
Promoter: Copper bronze (activated).
-
Conditions: High temperature melt (>200°C).[1]
-
Drawback: Low yield due to homo-coupling side products (biphenyls) and harsh thermal conditions.[1]
3.3 Visualization: Synthetic Workflow
The following diagram outlines the logical flow of the Suzuki coupling approach.
Caption: Step-wise progression of the Suzuki-Miyaura coupling to synthesize the dinitro-terphenyl scaffold.
Physicochemical Characterization
The following data summarizes the key physical properties derived from experimental observations of the 2,2''-isomer.
| Property | Value / Description | Note |
| Appearance | Pale yellow crystalline solid | Color arises from limited conjugation due to twist.[1] |
| Melting Point | 235 – 238 °C | High MP indicates strong intermolecular interactions despite twist.[1] |
| Solubility | Soluble in CHCl₃, Toluene, THF | Insoluble in water/alcohols. |
| UV-Vis Absorption | Blue-shifted relative to planar terphenyls.[1] | |
| Stability | Thermally stable up to ~280°C | Nitro groups are susceptible to reduction or photolysis.[1] |
Reactivity Profile: The Cadogan Cyclization
The defining chemical utility of 2,2''-dinitro-p-terphenyl is its transformation into Indolo[3,2-b]carbazole .[1] This reaction involves the reductive deoxygenation of the nitro groups to generate highly reactive nitrene intermediates.[1]
5.1 Mechanism: Double C-H Insertion[1]
-
Deoxygenation: Triethyl phosphite (P(OEt)₃) or Triphenylphosphine (PPh₃) abstracts oxygen from the nitro group at high temperatures (>160°C).[1]
-
Nitrene Formation: The nitro group is reduced to a singlet nitrene species (:N-R).[1]
-
Insertion: The electrophilic nitrene attacks the spatially proximal C-H bond on the central benzene ring.[1]
-
Aromatization: A 1,5-sigmatropic shift (or tautomerization) restores aromaticity, yielding the fused pyrrole ring.[1]
-
Double Cyclization: This occurs at both ends of the molecule to form the pentacyclic system.[1]
5.2 Visualization: Cadogan Pathway
This diagram illustrates the transformation from the twisted terphenyl to the planar carbazole.[1]
Caption: The Cadogan cyclization mechanism converting the dinitro precursor to the fused indolo-carbazole core.[1]
Applications in Drug Development & Materials Science
While the title molecule is primarily a materials precursor, its derivatives have intersecting applications in bio-medicine.
6.1 Organic Electronics (Primary)[1]
-
OLED Host Materials: The cyclized product (Indolo[3,2-b]carbazole) is a rigid, planar, electron-rich scaffold.[2] It serves as an excellent hole-transporting material (HTM) and host for phosphorescent emitters due to its high triplet energy.[1]
-
OTFT Semiconductors: Derivatives of the cyclized core exhibit high hole mobility (
) due to efficient - stacking in the solid state.[1]
6.2 Pharmaceutical Relevance (Secondary)
-
Kinase Inhibitors: The planar carbazole and indolocarbazole scaffolds mimic ATP and have been explored as kinase inhibitors (e.g., PKC inhibitors).[1]
-
Intercalators: The planar geometry of the derived fused systems allows for DNA intercalation, a property investigated for anti-tumor agents. 2,2''-dinitro-p-terphenyl serves as the synthetic entry point to these libraries.[1]
References
-
Synthesis of Polyphenylene Deriv
-
Indolo[3,2-b]carbazole Synthesis and Properties
-
Crystal Structure and Steric Effects in Nitro-Terphenyls
Sources
Thermal Stability & Process Safety Analysis of Dinitro-Terphenyl Intermediates
Topic: Thermal Stability Analysis of Dinitro-Terphenyl Intermediates Content Type: Technical Whitepaper / Operational Guide Audience: Process Safety Engineers, synthetic Chemists, and Scale-up Specialists.
Executive Summary
Dinitro-terphenyls (e.g., 4,4''-dinitro-p-terphenyl) are critical high-value intermediates in the synthesis of heat-resistant polyimides, liquid crystals, and supramolecular assemblies. However, the combination of a rigid, high-melting terphenyl backbone with energetic nitro groups creates a unique process safety profile. Unlike simple nitro-benzenes, these compounds often exhibit solid-state decomposition or decomposition coincident with melting, eliminating the "heat sink" effect of fusion and increasing the risk of deflagration-to-detonation transition (DDT).
This guide provides a rigorous framework for characterizing the thermal stability of these intermediates, calculating critical safety parameters (TMR, SADT), and designing inherently safe scale-up protocols.
Part 1: Chemical Context & Hazard Identification
Structural Characteristics
The target class typically consists of a p-terphenyl core substituted with nitro groups at the 4 and 4'' positions.
-
Rigidity: The extended
-conjugated system results in high melting points ( C), often exceeding standard reactor operating temperatures. -
Oxygen Balance: While less negative than TNT, the dinitro-terphenyl structure possesses sufficient chemical energy (
to J/g) to sustain a runaway reaction. -
Solubility: Poor solubility in common organic solvents often necessitates high-temperature slurry processes or aggressive solvents (e.g., DMF, NMP), introducing secondary thermal hazards.
The Decomposition Mechanism
Understanding the pathway of failure is essential for interpreting calorimetric data. The decomposition of nitro-terphenyls generally follows a radical-nucleated mechanism:
-
Initiation: Homolytic scission of the C-NO
bond or nitro-nitrite rearrangement. -
Propagation: Release of NO
radicals which attack the aromatic rings, leading to rapid oxidation of the carbon backbone. -
Termination/Runaway: Formation of amorphous carbon chars and gaseous products (CO
, N , H O), resulting in rapid pressurization.
Figure 1: Simplified decomposition pathway of nitro-aromatic solids.
Part 2: Experimental Profiling (The "How-To")
To ensure scientific integrity, a tiered testing strategy is mandatory. Relying solely on literature melting points is negligent due to the influence of trace impurities (e.g., isomers, residual acids) on stability.
Tier 1: Screening (DSC & TGA)
Objective: Identify the onset temperature (
-
Protocol:
-
Instrument: Differential Scanning Calorimeter (DSC) with high-pressure gold-plated crucibles (to prevent evaporation/sublimation from masking decomposition).
-
Sample Mass: 2–4 mg (small enough to prevent cell rupture, large enough for signal).
-
Ramp Rate: Run dynamic scans at 2, 5, and 10 K/min.
-
Atmosphere: N
(inert) to determine intrinsic stability; Air (oxidative) to assess storage hazards.
-
-
Data Interpretation:
-
J/g: High hazard. Potential for propagation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
vs.
: If C, the process is inherently risky. For dinitro-terphenyls, decomposition often overlaps with melting.
-
Tier 2: Adiabatic Calorimetry (ARC)
Objective: Determine the Time to Maximum Rate (TMR) and "Zero-Wait" thermal stability. DSC overestimates stability due to heat loss; ARC simulates a large-scale cooling failure.
-
Protocol:
-
Mode: Heat-Wait-Search (HWS).[1]
-
Sensitivity: Threshold set to 0.02 K/min.
-
Phi-Factor (
): Use heavy-walled Ti or Hastelloy bombs. Correct data to (adiabatic scale-up condition).
-
Critical Output Table:
| Parameter | Symbol | Significance | Target Limit |
| Onset Temperature | Temp where self-heating begins | Must be | |
| Adiabatic Rise | Max temp reachable | ||
| Time to Max Rate | Time available to fix cooling failure |
Part 3: Kinetic Analysis & Scale-Up
Using the data from Tier 1 and Tier 2, we must calculate the activation energy to predict stability at lower temperatures (storage/transport).
Friedman Isoconversional Method
Avoid single-curve fitting (e.g., simple Arrhenius on one DSC run) as it fails to capture the complexity of autocatalysis common in nitro compounds. Use the Friedman method on multiple DSC heating rates (
-
Plot
vs for constant conversion . -
If
varies significantly with , the mechanism changes during decomposition (e.g., melting induced acceleration).
Calculating TMR (Time to Maximum Rate)
For a worst-case scenario (adiabatic storage), the TMR is estimated using the corrected ARC data:
Where
-
Rule of Thumb: Never scale up a process if the
at the operating temperature is less than 8 hours. Ideally, target >24 hours.
Part 4: Safety Protocols & Engineering Controls
The "Safe Operating Envelope"
Based on the dinitro-terphenyl thermal profile, establish a strict operating window.
Figure 2: Decision tree for process safety evaluation.
Handling "Solid-State" Hazards
Since dinitro-terphenyls are high-melting solids:
-
Avoid Dry Milling: High friction can trigger local hot-spots initiating decomposition. Use wet milling or slurry processing.
-
Solvent Selection: Use high-boiling solvents (e.g., dichlorobenzene) only if the boiling point provides a "tempering" effect (evaporative cooling) well below the
. -
Quench Protocol: In case of cooling failure, do not just vent. The high viscosity of the slurry may prevent effective venting. An emergency quench (dumping into cold water) is preferred.
Storage[3]
-
Store in anti-static liners (nitro compounds are often electrostatic).
-
Temperature monitoring is mandatory for bulk drums (>50 kg) due to the "insulating powder" effect which can trap low-level decomposition heat.
References
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Link
-
Grewer, T. (1994). Thermal Hazards of Chemical Reactions. Elsevier Science. Link
-
Center for Chemical Process Safety (CCPS). (1995). Guidelines for Chemical Reactivity Evaluation and Application to Process Design. AIChE. Link
-
Wang, Q., et al. (2010). "Thermal decomposition of nitro-aromatic compounds." Journal of Hazardous Materials. Link
-
Gibson, N., et al. (1987). "Runaway Reactions: The Evaluation of Risk." IChemE Symposium Series. Link
Sources
Methodological & Application
Application Note: High-Performance Polymer Synthesis via 2,2'-Dinitro-1,1':4':1''-terphenyl Derivatives
This Application Note is designed for researchers in polymer chemistry and materials science. It details the specific utilization of 2,2'-Dinitro-1,1':4':1''-terphenyl (CAS 60366-19-0) as a critical precursor for synthesizing high-performance, soluble, and thermally stable polymers.
Introduction: The "Twisted" Backbone Strategy
The monomer 2,2'-Dinitro-1,1':4':1''-terphenyl is not typically polymerized directly via its nitro groups. Instead, it serves as a specialized "masked" monomer used to introduce atropisomerism (steric twist) into polymer backbones.
In standard rigid-rod polymers (like poly-p-phenylene or standard polyimides), planar backbones lead to strong
Key Applications:
-
Soluble Polyimides (PI): For flexible electronics and gas separation membranes.
-
Polyamides (PA): High-strength fibers with improved solubility.
-
Ladder Polymers: Precursors for photocyclization into phenanthridine-based conjugated systems.
Pre-Polymerization Protocol: Monomer Activation
Before polymerization, the electron-withdrawing nitro groups must be converted into nucleophilic amino groups. Direct polymerization of the dinitro compound is rare and inefficient; therefore, reduction to the diamine is the industry-standard "Step 0."
Protocol A: Catalytic Reduction to 2,2'-Diamino-1,1':4':1''-terphenyl
Target: Convert -NO₂ to -NH₂ to create the active A-A monomer.
Reagents:
-
Substrate: 2,2'-Dinitro-1,1':4':1''-terphenyl (10 mmol)
-
Catalyst: 10% Pd/C (0.5 g)
-
Hydrogen Source: Hydrazine monohydrate (excess, 15 mL) or H₂ gas (50 psi)
-
Solvent: Ethanol/THF (1:1 v/v, 100 mL)
Step-by-Step Workflow:
-
Dissolution: Charge a 250 mL three-neck flask with the dinitro monomer and solvent. Heat to 60°C under N₂ flow until fully dissolved.
-
Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C can ignite solvent vapors; keep wet or under inert gas.
-
Reduction:
-
Method A (Hydrazine): Add hydrazine monohydrate dropwise over 30 minutes. Reflux at 80°C for 12 hours. The solution will turn from yellow (nitro) to colorless/fluorescent blue (amine).
-
Method B (Hydrogenation): Transfer to a Parr shaker. Pressurize to 50 psi H₂. Shake at 50°C for 6 hours.
-
-
Filtration: Filter hot through a Celite pad to remove Pd/C. Wash the pad with hot THF.
-
Isolation: Rotary evaporate the solvent to yield the crude diamine.
-
Purification (CRITICAL): Recrystallize from ethanol/water or sublime under high vacuum.
-
Quality Check: The monomer must be white crystals (mp ~180-190°C). Any yellow tint indicates incomplete reduction, which will terminate polymerization chains.
-
Polymerization Protocol: Synthesis of Twisted Polyimides
This protocol uses the activated 2,2'-Diamino-1,1':4':1''-terphenyl to synthesize a soluble polyimide via the classic two-step Polyamic Acid (PAA) route.
Mechanism: Nucleophilic attack of the diamine on a dianhydride, followed by cyclodehydration.
Experimental Setup
-
Monomer A: 2,2'-Diamino-1,1':4':1''-terphenyl (Purified from Protocol A).
-
Monomer B: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Chosen for maximum solubility) or Pyromellitic Dianhydride (PMDA) (For maximum rigidity).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), anhydrous.
-
Atmosphere: Dry Nitrogen (Strict moisture control required).
Step-by-Step Methodology
Stage 1: Polyamic Acid (PAA) Synthesis
-
Monomer Dissolution: In a flame-dried flask, dissolve 5.00 mmol of the terphenyl diamine in 15 mL of anhydrous NMP. Stir until completely clear.
-
Dianhydride Addition: Add 5.00 mmol of 6FDA (or chosen dianhydride) in one portion.
-
Note: Stoichiometry must be exactly 1:1. Even a 1% imbalance will drastically reduce molecular weight.
-
-
Reaction: Stir at room temperature for 24 hours. The solution viscosity should increase significantly, indicating high molecular weight PAA formation.
-
Observation: If the solution remains watery, moisture likely hydrolyzed the anhydride. Abort and dry reagents.
-
Stage 2: Chemical Imidization (Recommended for Solubility)
-
Activation: To the viscous PAA solution, add Acetic Anhydride (40 mmol) and Pyridine (40 mmol) as dehydration agents.
-
Cyclization: Heat the mixture to 120°C for 4 hours with vigorous stirring.
-
Precipitation: Pour the hot polymer solution into a blender containing 500 mL of Methanol/Water (1:1). The polyimide will precipitate as a fibrous solid.
-
Washing: Filter and wash repeatedly with methanol to remove residual NMP and pyridine.
-
Drying: Dry in a vacuum oven at 150°C for 12 hours.
Visualization of the Workflow
The following diagram illustrates the chemical transformation from the nitro-precursor to the final "kinked" polymer backbone.
Figure 1: Synthetic pathway converting the inert nitro-terphenyl precursor into a high-performance polyimide.
Characterization & Validation
To ensure the protocol was successful, the following data points must be verified.
| Test | Methodology | Expected Result | Interpretation |
| FTIR Spectroscopy | ATR or KBr Pellet | Absence of 1350/1530 cm⁻¹ (NO₂). Presence of 1720/1780 cm⁻¹ (Imide C=O). | Confirms complete reduction and successful imidization. |
| Solubility | Dissolution in CHCl₃, NMP, THF | Soluble at >5 wt% at Room Temp. | The "Twisted" terphenyl backbone is functioning correctly. Planar analogs are insoluble. |
| Thermogravimetric Analysis (TGA) | 10°C/min in N₂ | 5% Weight Loss Temp ( | High thermal stability characteristic of aromatic polyimides. |
| Inherent Viscosity | 0.5 g/dL in NMP @ 30°C | 0.5 – 1.5 dL/g. | Indicates high molecular weight suitable for film formation. |
References
-
Sigma-Aldrich. 4,4''-Dinitro-1,1':4',1''-terphenyl Product Specification. (Note: Isomers vary, verify CAS). Link
-
PubChem. 2,2'-Dinitrobiphenyl and Terphenyl Derivatives Data.[1] National Library of Medicine. Link
-
ResearchGate. Synthesis of Quinolino[4,3-j]phenanthridines from para-terphenyl-2,2''-diamines. (Demonstrates the reactivity of the diamine derivative). Link
-
LookChem. 2,2'-Dinitro-1,1':4':1''-terphenyl Suppliers and CAS 60366-19-0.Link
Sources
Application Notes and Protocols for the Preparation of Sulfonated Poly(phenylene)s from 2,2'-Dinitro-1,1':4',1''-terphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of sulfonated poly(phenylene)s, a class of polymers with significant potential for applications such as proton exchange membranes (PEMs) in fuel cells. The protocol starts with the precursor 2,2'-Dinitro-1,1':4',1''-terphenyl and details a multi-step synthetic route involving the reduction of nitro groups, conversion to a dihalo-monomer via a Sandmeyer reaction, subsequent polymerization through nickel-catalyzed Yamamoto coupling, and finally, post-sulfonation to introduce the desired ion-conducting functionalities. This guide emphasizes the rationale behind the experimental choices, providing insights into the chemical transformations and characterization of the intermediate and final products.
Introduction: The Rationale for Sulfonated Poly(phenylene)s
Sulfonated poly(phenylene)s (SPPs) are a promising class of hydrocarbon-based ionomers for proton exchange membranes (PEMs) due to their excellent thermal and chemical stability.[1][2] Unlike perfluorosulfonic acid (PFSA) membranes like Nafion®, SPPs that lack ether linkages in their backbone are more resistant to nucleophilic attack by hydroxide anions and radicals, which can be generated during fuel cell operation.[3][4] The rigid poly(p-phenylene) structure contributes to high chemical and thermal stability but can also lead to poor solubility and processability.[5]
The synthetic strategy outlined herein begins with 2,2'-Dinitro-1,1':4',1''-terphenyl, a sterically hindered starting material. The ortho-nitro groups introduce a non-planar conformation to the terphenyl unit, which can disrupt packing in the resulting polymer and potentially improve solubility. The synthesis involves a series of robust chemical transformations to build the polymer backbone, followed by a post-sulfonation step to introduce sulfonic acid groups, which are essential for proton conductivity.[3] The degree of sulfonation is a critical parameter that influences the ion exchange capacity (IEC), water uptake, and ultimately, the proton conductivity of the final membrane.[3][5]
Synthetic Strategy Overview
The overall synthetic pathway is a four-stage process, as depicted in the workflow diagram below. Each stage is critical for the successful preparation of the target sulfonated poly(phenylene).
Caption: Overall synthetic workflow from the starting material to the final sulfonated polymer.
Detailed Experimental Protocols
Stage 1: Synthesis of 2,2'-Diamino-1,1':4',1''-terphenyl (Monomer Precursor)
Causality: The initial step involves the reduction of the nitro groups of the starting material to primary amines. This transformation is essential to enable the subsequent Sandmeyer reaction. A classic and effective method for this reduction is the use of tin(II) chloride in acidic medium, which is highly chemoselective for nitro groups.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2'-Dinitro-1,1':4',1''-terphenyl (1 equivalent).
-
Reagent Addition: Add ethanol as the solvent, followed by the slow addition of a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10 equivalents) in concentrated hydrochloric acid (HCl). The reaction is exothermic.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2,2'-Diamino-1,1':4',1''-terphenyl as a solid.
Stage 2: Synthesis of 2,2'-Dichloro-1,1':4',1''-terphenyl (Polymerizable Monomer)
Causality: The Sandmeyer reaction is a reliable method for converting primary aromatic amines into aryl halides.[2] This step is crucial for creating a dihalo-monomer suitable for cross-coupling polymerization. Copper(I) chloride is used as a catalyst to facilitate the displacement of the diazonium group with a chloride ion.
Protocol:
-
Diazotization:
-
In a beaker cooled in an ice-salt bath (0-5 °C), dissolve 2,2'-Diamino-1,1':4',1''-terphenyl (1 equivalent) in a mixture of concentrated HCl and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 2.2 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the bis(diazonium) salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 2.5 equivalents) in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
-
Purification: After solvent evaporation, purify the crude 2,2'-Dichloro-1,1':4',1''-terphenyl by column chromatography or recrystallization.
Stage 3: Synthesis of Poly(o-terphenylene) via Yamamoto Coupling
Causality: The Yamamoto coupling is a nickel-catalyzed polymerization method that is particularly effective for the homocoupling of aryl halides to form poly(arylene)s.[6] A zerovalent nickel complex, typically generated in situ or from a precursor like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], is used to facilitate the carbon-carbon bond formation. The steric hindrance of the 2,2'-dichloro-terphenyl monomer makes this a challenging polymerization, requiring careful control of reaction conditions.
Protocol:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To a dried Schlenk flask, add bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂, 1.5 equivalents per mole of monomer], 2,2'-bipyridine (1.5 equivalents), and anhydrous N,N-dimethylformamide (DMF) or another suitable aprotic polar solvent.
-
Stir the mixture at 60-80 °C for 30 minutes to form the active Ni(0) complex.
-
-
Polymerization:
-
Dissolve the 2,2'-Dichloro-1,1':4',1''-terphenyl monomer (1 equivalent) in anhydrous DMF in a separate flask.
-
Add the monomer solution to the catalyst mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The polymer will precipitate from the solution as it forms.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into a stirred solution of methanol/HCl to precipitate the polymer and quench the catalyst.
-
Filter the polymer and wash it extensively with hot water, methanol, and acetone to remove residual catalyst and oligomers.
-
Dry the poly(o-terphenylene) product in a vacuum oven at 80-100 °C.
-
Stage 4: Post-Sulfonation of Poly(o-terphenylene)
Causality: Post-sulfonation is a common method to introduce sulfonic acid groups onto an existing polymer backbone.[3][7] Concentrated sulfuric acid is a strong sulfonating agent. The degree of sulfonation can be controlled by adjusting the reaction time, temperature, and the concentration of the sulfuric acid.
Protocol:
-
Reaction Setup: In a round-bottom flask, add the dried poly(o-terphenylene) (1 gram).
-
Sulfonation: Carefully add concentrated sulfuric acid (95-98%, 10-20 mL) to the polymer. Stir the mixture at room temperature until the polymer is fully dissolved or swollen.
-
Reaction Conditions: Heat the mixture to a controlled temperature (e.g., 40-80 °C) and stir for a predetermined time (e.g., 6-48 hours). The reaction time and temperature will determine the ion exchange capacity (IEC).
-
Precipitation and Washing:
-
After the desired reaction time, cool the solution and slowly pour it into a large volume of ice-cold deionized water with vigorous stirring to precipitate the sulfonated polymer.
-
Filter the sulfonated poly(o-terphenylene) and wash it repeatedly with deionized water until the washings are neutral (pH ~7).
-
-
Drying: Dry the final product in a vacuum oven at 80-100 °C to a constant weight.
Characterization of Sulfonated Poly(phenylene)s
A thorough characterization of the synthesized polymer is crucial to understand its properties and suitability for applications like PEMs.
Structural and Molecular Weight Analysis
Caption: Key techniques for the characterization of the synthesized sulfonated poly(phenylene).
-
NMR Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the polymer and the successful introduction of sulfonic acid groups. In the ¹H NMR spectrum, the appearance of a downfield-shifted aromatic proton signal adjacent to the sulfonic acid group is indicative of successful sulfonation.[3]
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[3]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer. Typically, sulfonated aromatic polymers show a two-step degradation, with the first step corresponding to the loss of sulfonic acid groups and the second to the degradation of the polymer backbone.[3]
Membrane Properties for Fuel Cell Applications
| Property | Method | Typical Values for SPPs |
| Ion Exchange Capacity (IEC) | Acid-base titration | 1.0 - 2.5 meq/g |
| Water Uptake | Gravimetric analysis | 20 - 80 % |
| Swelling Ratio | Dimensional change measurement | 10 - 50 % |
| Proton Conductivity | Electrochemical Impedance Spectroscopy (EIS) | 10 - 200 mS/cm |
Table 1: Key Properties of Sulfonated Poly(phenylene) Membranes and their Measurement Techniques. [3][5][8]
-
Ion Exchange Capacity (IEC): This is a measure of the number of milliequivalents of ions per gram of dry polymer. It is typically determined by acid-base titration and is directly related to the degree of sulfonation.[3]
-
Water Uptake and Swelling Ratio: The ability of the membrane to absorb water is crucial for proton conductivity.[5] However, excessive water uptake can lead to poor mechanical properties. These are determined by measuring the weight and dimensional changes of the membrane before and after hydration.
-
Proton Conductivity: This is the most critical property for a PEM. It is measured by electrochemical impedance spectroscopy (EIS) under controlled temperature and humidity conditions. Proton conductivity generally increases with increasing IEC and water uptake.[3][8]
Conclusion
The synthetic route detailed in this application note provides a robust framework for the preparation of sulfonated poly(phenylene)s from 2,2'-Dinitro-1,1':4',1''-terphenyl. The multi-step process, while involving challenging chemical transformations, allows for the creation of a well-defined polymer architecture with tunable ion-conducting properties. The resulting sulfonated poly(phenylene)s, with their rigid and stable backbone, are excellent candidates for high-performance proton exchange membranes in fuel cell applications. Careful control over each synthetic step and thorough characterization are paramount to achieving materials with the desired properties.
References
-
Synthesis and investigation of sulfonated poly(p-phenylene)-based ionomers with precisely controlled ion exchange capacity for use as polymer electrolyte membranes. Polymer Chemistry. Available at: [Link]
-
Synthesis and Characterization of Sulfonated Poly(Phenylene) Containing a Non-Planar Structure and Dibenzoyl Groups. MDPI. Available at: [Link]
-
Synthesis of Sulfonated Polyphenylene Block Copolymers via In Situ Generation of Ni(0). MDPI. Available at: [Link]
-
Development and characterization of homogeneous membranes prepared from sulfonated poly(phenylene oxide). ResearchGate. Available at: [Link]
-
Synthesis and properties of new sulfonated poly(p-phenylene) derivatives for proton exchange membranes. I. ResearchGate. Available at: [Link]
-
Synthesis, Nanostructures and Properties of Sulfonated Poly(phenylene oxide) Bearing Polyfluorostyrene Side Chains as Proton Conducting Membranes. ACS Publications. Available at: [Link]
-
On the evolution of sulfonated polyphenylenes as proton exchange membranes for fuel cells. Royal Society of Chemistry. Available at: [Link]
-
Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. PubMed. Available at: [Link]
-
Sulfo-Phenylated Polyphenylenes Containing Sterically Hindered Pyridines. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Sulfonated Poly(Phenylene) Containing a Non-Planar Structure and Dibenzoyl Groups. IDEAS/RePEc. Available at: [Link]
-
Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. ResearchGate. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Novel Proton Conducting Polyimides from Sulfonated Sulfonyl-Containing Diamine Monomer. Semantic Scholar. Available at: [Link]
-
Synthesis of highly sulfonated 2,6-diphenyl-p-Phenylene oxide. OSTI.GOV. Available at: [Link]
-
A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs. Royal Society of Chemistry. Available at: [Link]
- Polysulfone with sulfonated lateral chain and preparation method thereof. Google Patents.
-
Cationic/Anionic Poly(p-Phenylene Oxide) Membranes: Preparation and Electrodialysis Performance for Nickel Recovery from Industrial Effluents. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Properties of Novel Sulfonated Polyimides from 2,2′-Bis(4-aminophenoxy)biphenyl-5,5′-disulfonic Acid. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. Available at: [Link]
- Methods for making sulfonated poly(phenylene ether) and articles made therefrom. Google Patents.
-
Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Universiteit Gent. Available at: [Link]
-
Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. ResearchGate. Available at: [Link]
-
Synthesis of Conjugated Polymers Containing Octafluorobiphenylene Unit via Pd-Catalyzed Cross-Dehydrogenative-Coupling Reaction. ResearchGate. Available at: [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available at: [Link]
-
Mechanism of CC coupling reactions of aromatic halides, promoted by Ni(COD)2 in the presence of 2,2′-bipyridine and PPh3, to give biaryls. Semantic Scholar. Available at: [Link]
-
Synthesis of Diiodinated Biphenyls and Iodinated meta-Terphenyls by Regioselective Suzuki–Miyaura Cross-Coupling…. ouci.dntb.gov.ua. Available at: [Link]
-
Rational design and topochemical synthesis of polymorphs of a polymer. Nanyang Technological University. Available at: [Link]
-
Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. Royal Society of Chemistry. Available at: [Link]
-
POLYMER SYNTHESIS AND CHARACTERIZATION. University of Hamburg. Available at: [Link]
-
Synthesis of 2,2′-Diaminophenyloxydisulfide and Its Polymer. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the evolution of sulfonated polyphenylenes as proton exchange membranes for fuel cells - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00511A [pubs.rsc.org]
- 3. Synthesis and Characterization of Sulfonated Poly(Phenylene) Containing a Non-Planar Structure and Dibenzoyl Groups [mdpi.com]
- 4. Synthesis and Characterization of Sulfonated Poly(Phenylene) Containing a Non-Planar Structure and Dibenzoyl Groups [ideas.repec.org]
- 5. Synthesis and investigation of sulfonated poly(p-phenylene)-based ionomers with precisely controlled ion exchange capacity for use as polymer electrolyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
Step-by-step synthesis of terphenyl derivatives for organic electronics
Application Note: High-Purity Synthesis of Terphenyl Derivatives for OLED Host Materials
Introduction & Strategic Analysis
Terphenyl derivatives serve as the backbone for many organic electronic materials, particularly as host materials in phosphorescent organic light-emitting diodes (PhOLEDs).[1] Their high triplet energy (
However, the requirements for organic electronics differ fundamentally from standard organic synthesis. Purity must exceed 99.9% (3N5 or 4N), and specific impurities—notably residual palladium catalyst and halide ions—act as deep charge traps and exciton quenchers, drastically reducing device lifetime.
This guide details the synthesis of 4,4''-Bis(9H-carbazol-9-yl)-p-terphenyl , a representative high-performance host material, focusing on the Double Suzuki-Miyaura Coupling and the critical Gradient Sublimation purification required for device-grade performance.
Reaction Design & Mechanism
The synthesis relies on the palladium-catalyzed cross-coupling of a diboronic ester (or acid) with a dihalide, or conversely, a dibromide with a monoboronic acid. We utilize the latter approach for stoichiometric control.
Key Mechanistic Considerations:
-
Catalyst Choice:
is the standard, but for sterically hindered or electron-rich substrates, offers higher stability against de-ligation. -
Base & Solvent: A weak base (
) in a biphasic system (Toluene/Ethanol/Water) ensures solubility of the boronic acid while protecting the base-sensitive carbazole moieties. -
Defect Control: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligands. Rigorous degassing is non-negotiable.
Visualizing the Catalytic Cycle
Figure 1: The Suzuki-Miyaura catalytic cycle. Note that the rate-determining step is often the Oxidative Addition for aryl chlorides, but Transmetalation can become limiting with sterically hindered terphenyls.
Detailed Protocol: Synthesis
Target: 4,4''-Bis(9H-carbazol-9-yl)-p-terphenyl (Model Terphenyl Host) Scale: 10 mmol (approx. 5-6 g theoretical yield)
Materials:
-
Reagent A: 1,4-Dibromobenzene (2.36 g, 10.0 mmol)
-
Reagent B: 4-(9H-carbazol-9-yl)phenylboronic acid (6.03 g, 21.0 mmol) [1.05 eq per bromide]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (0.58 g, 5 mol%) -
Base: Potassium Carbonate (
) (2M aqueous solution, 20 mL) -
Solvent: Toluene (60 mL) / Ethanol (20 mL) [3:1 ratio]
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Connect to a Schlenk line (Nitrogen/Vacuum manifold).
-
Solvent Degassing (Critical):
-
Combine Toluene and Ethanol in a separate flask.
-
Perform three cycles of Freeze-Pump-Thaw OR sparge with vigorous Nitrogen flow for 30 minutes. Why: Oxygen causes Pd catalyst decomposition (turning the solution black prematurely) and promotes homocoupling impurities.
-
-
Reagent Loading:
-
Under positive Nitrogen flow, add Reagent A, Reagent B, and the solid Catalyst to the reaction flask.
-
Note: If using
, it is air-stable, but is air-sensitive and should be handled quickly or in a glovebox.
-
-
Initiation:
-
Cannulate the degassed solvent mixture into the reaction flask.
-
Add the degassed 2M
solution via syringe.
-
-
Reaction:
-
Heat the mixture to reflux (
) with vigorous stirring. -
Monitor via TLC (Hexane:DCM 1:1). The reaction typically completes in 12–24 hours.
-
Visual Check: The solution should remain orange/brown. A rapid shift to black precipitate indicates catalyst death (palladium black formation).
-
-
Workup:
-
Cool to room temperature.
-
Pour into water (200 mL) and extract with Dichloromethane (DCM) (
). -
Wash combined organic layers with Brine. Dry over
.
-
Protocol: Electronic-Grade Purification
Standard recrystallization is insufficient for OLEDs. We must remove trace metals to
Phase 1: Chemical Scavenging (The "Pre-Polish")
-
Redissolve the crude solid in refluxing Toluene or Chloroform.
-
Add Silica-supported Thiol scavengers (e.g., SiliaMetS® Thiol or QuadraPure™ TU) at 10 wt% relative to the crude mass.
-
Stir at
for 4 hours. Mechanism: The thiol groups bind Pd(II) and Pd(0) species with high affinity ( ). -
Filter hot through a pad of Celite to remove the scavenger and precipitated Pd black.
-
Concentrate and precipitate into Methanol. Filter the white solid.
Phase 2: Gradient Sublimation (The "Final Polish")
This step separates the product from non-volatile impurities (salts, oxides) and volatile impurities (solvent traces, degradation byproducts).
Equipment: 3-Zone Tube Furnace with Quartz Sublimation Tube.
Vacuum Requirement:
Procedure:
-
Load the chemically purified powder into the "Source Zone" (Zone 1) boat.
-
Pump down to base pressure (
). -
Bake-out: Heat Zone 1 to
for 1 hour to remove moisture/solvents. -
Sublimation Ramp:
-
Zone 1 (Source): Heat to
(approx. of terphenyls). -
Zone 2 (Gradient): Set to
. -
Zone 3 (Collection): Keep at Room Temp or
.
-
-
Harvest: The product will crystallize in Zone 2. Impurities with higher vapor pressure (lighter fragments) will drift to Zone 3; heavy impurities (catalyst residues) remain in Zone 1.
Visualizing the Purification Train
Figure 2: Purification workflow from crude synthesis to electronic-grade material.
Data Presentation & Quality Control
To validate the synthesis, compare the following metrics. "Electronic Grade" is defined by the absence of trap states, not just chemical structure.
| Parameter | Standard Synthesis | Electronic Grade Protocol | Method of Verification |
| Purity (HPLC) | > 98% | > 99.9% | HPLC (UV @ 254 nm) |
| Residual Pd | 50–200 ppm | < 1 ppm | ICP-MS |
| Appearance | Off-white/Yellowish | Pure White/Colorless Crystalline | Visual |
| Thermal ( | TGA (5% weight loss) | ||
| Halide Content | > 100 ppm | < 10 ppm | Ion Chromatography |
Troubleshooting & Optimization
-
Problem: Low Yield / Incomplete Conversion.
-
Cause: Protodeboronation (boronic acid loses Boron before coupling).
-
Fix: Use a strictly anhydrous base (
) in dry dioxane, or increase the boronic acid equivalent to 1.5.
-
-
Problem: Product is Gray/Colored.
-
Cause: Colloidal Palladium contamination.
-
Fix: Repeat the Thiol-silica scavenging step. Do not skip the hot filtration.
-
-
Problem: Sublimation "Popping".
-
Cause: Trapped solvent pockets exploding under vacuum.
-
Fix: Ensure the "Bake-out" step (Step 3 in Sublimation) is performed slowly before ramping to sublimation temperatures.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[1] A Comparative Guide to Biphenyl and Terphenyl Derivatives as Host Materials in OLEDs. BenchChem Application Notes. Link
-
Garrett, G. E., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.[2] ACS Omega, 7(4), 3682–3690. Link
-
TCI Chemicals. (n.d.). Purification of Organic Electronics Materials by Sublimation. TCI Technical Guides. Link
-
Ye, J., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives.[3] Natural Product Research. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with 2,2'-Dinitro-1,1':4':1''-terphenyl
Technical Support Center: Solubility Optimization for 2,2'-Dinitro-1,1':4':1''-terphenyl
Ticket ID: DNT-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Materials & MedChem Division Subject: Troubleshooting dissolution failures, precipitation, and assay preparation.[1]
Executive Summary: The "Twisted" Solubility Mechanism
Before attempting specific protocols, you must understand the molecular behavior of 2,2'-Dinitro-1,1':4':1''-terphenyl (DNT) .[1] Unlike the flat, rigid p-terphenyl parent molecule, the introduction of nitro groups at the 2,2' positions (ortho to the inter-ring bond) introduces significant steric hindrance.
This forces the phenyl rings to rotate out of planarity to relieve strain (the "Twist Effect").
-
The Good News: This twist disrupts the tight
- stacking typical of terphenyls, theoretically lowering the lattice energy compared to the unsubstituted parent. -
The Bad News: The nitro groups introduce high polarity (
) to a highly lipophilic backbone ( ), creating a "schizophrenic" solubility profile. It is too polar for pure alkanes but too hydrophobic for water/alcohols.[1]
Part 1: Solvent Compatibility Matrix
Diagnostic Rule: If your solution is cloudy, it is a suspension , not a solution. DNT requires high-polarizability solvents to stabilize its electron-deficient nitro-aromatic core.[1]
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Best for initial synthesis work and transfer.[1] High dispersion forces match the terphenyl core.[1] |
| Polar Aprotic | DMSO, DMF, NMP | High | Mandatory for biological stocks.[1] The high dipole moment stabilizes the nitro groups. |
| Aromatics | Toluene, Xylene, Chlorobenzene | Moderate | Requires heat ( |
| Ethers | THF, 1,4-Dioxane | Moderate | Good intermediate solvent.[1] THF is preferred over ether due to better polarizability.[1] |
| Alcohols | Methanol, Ethanol, IPA | Poor / Insoluble | Do not use as primary solvent.[1] Use only as an anti-solvent for precipitation.[1] |
| Alkanes | Hexane, Pentane | Insoluble | Strictly an anti-solvent.[1] Will cause "oiling out" if added too quickly.[1] |
Part 2: Troubleshooting Workflows (Visualized)
Workflow 1: The Solubility Decision Tree
Use this logic flow to determine the correct solvent system based on your end-goal (Synthesis vs. Biology).
Figure 1: Decision tree for solvent selection based on experimental intent.
Part 3: Critical Protocols
Protocol A: Preparation of Stable Biological Stock (10 mM)
Target Audience: Drug Discovery / MedChem
The Challenge: When a DMSO stock of DNT hits aqueous media, the hydrophobic effect forces the terphenyl backbone to aggregate immediately, often forming invisible micro-crystals that skew IC50 data.
Step-by-Step Procedure:
-
Weighing: Weigh 2.75 mg of DNT (MW ≈ 275.3 g/mol ) into a glass vial. Do not use plastic microfuge tubes yet; DNT can adsorb to polypropylene.
-
Primary Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Kinetic Input: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 40°C for 5 minutes.
-
The "Surfactant Shield" (Crucial Step): Before adding to cell media, prepare an intermediate dilution.[1]
-
Mix 10
L of Stock with 990 L of PBS containing 0.1% Tween-80 . -
Why? The Tween-80 creates micelles that encapsulate the hydrophobic terphenyl core, preventing the "crash-out" event upon water contact [1].[1]
-
Protocol B: Recrystallization (Purification)
Target Audience: Synthetic Chemists
The Challenge: DNT tends to "oil out" (form a liquid blob) instead of crystallizing when cooled too fast, due to the entropy of the nitro groups.
The "Gradual Thermal Gradient" Method:
-
Dissolve crude DNT in minimal boiling Toluene or Chlorobenzene (approx. 110-130°C).
-
Once dissolved, remove from heat source.[1]
-
Immediately add Ethanol (Anti-solvent) dropwise until a faint permanent cloudiness appears.[1]
-
Add one drop of Toluene to clear the solution.[1]
-
Insulate the flask with aluminum foil and let it cool to room temperature over 4 hours. Do not use an ice bath immediately.[1]
-
Result: The slow cooling allows the twisted molecules to pack into a lattice (needles/plates) rather than collapsing into an amorphous oil.
Part 4: Technical Deep Dive (FAQs)
Q1: Why does my compound precipitate when I put the DMSO stock into the fridge? A: DMSO has a freezing point of 18.5°C. When it freezes, it excludes the solute (DNT), forcing it to crystallize locally in high concentrations.
-
Fix: Store stocks at room temperature (protected from light) if used within a week. For long-term storage, freeze at -20°C, but you must re-solubilize by heating to 37°C and vortexing vigorously before every use to redissolve micro-aggregates.[1]
Q2: Can I use Hansen Solubility Parameters (HSP) to find a greener solvent? A: Yes. Based on the structure (Nitro-aromatic + Terphenyl), the estimated HSP profile is:
-
(Dispersion): High (~19-20 MPa
) - Due to the large aromatic surface area.[1] -
(Polarity): Medium (~10-12 MPa
) - Due to the nitro groups.[1] -
(H-Bonding): Low (~3-5 MPa
) - No donors, only weak acceptors.[1] -
Green Substitute: Anisole or Ethyl Acetate are potential greener alternatives to DCM/Toluene, as their HSP values overlap reasonably well with this "High D, Med P" region [2].
Q3: I see a yellow color in solution. Is this degradation?
A: Likely not.[1] Nitro-aromatics are inherently yellow/orange due to
-
Prevention: Use fresh, anhydrous DMSO and avoid storing stocks for >1 month.[1]
Part 5: Mechanistic Visualization
Diagram: The "Twist" Effect & Solvation Shell
This diagram illustrates why flat stacking fails and how polar aprotic solvents stabilize the molecule.
Figure 2: Solvation mechanism showing the dual requirement for dipole stabilization and dispersion forces.
References
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Chapter on Nitro-compounds and Aromatics).[1][2][3][4]
-
Buncel, E., et al. (1982).[1] "The interaction of dimethyl sulfoxide with nitroaromatic compounds: The Meisenheimer Complex." Journal of Organic Chemistry. (General mechanism reference for Nitro-DMSO interactions).
Sources
Minimizing side reactions during nitro-terphenyl synthesis
Subject: Minimizing Side Reactions & Optimization of Nitro-Terphenyl Scaffolds via Suzuki-Miyaura Coupling Ticket ID: NT-SYN-001 Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary
Synthesizing nitro-terphenyls presents a unique "perfect storm" of chemical challenges. You are coupling a system that is simultaneously electron-deficient (due to nitro groups) and sterically rigid (the terphenyl core).
The presence of the nitro group (
This guide moves beyond standard recipes to provide a mechanistic control strategy.
Part 1: The Chemistry of Failure (Root Cause Analysis)
To fix the reaction, you must understand the competition between the Productive Cycle and the Destructive Cycle.
The Primary Side Reactions
| Side Reaction | Diagnostic Sign (HPLC/LCMS) | Root Cause Mechanism |
| Protodeboronation | Mass = Boronic Acid - | Base-Catalyzed Hydrolysis. Electron-withdrawing groups (EWGs) like |
| Homocoupling | Mass = | Oxygen Leak. In the presence of |
| Oligomerization | Insoluble black/brown precipitate; broad peaks in NMR. | Solubility Failure. The terphenyl product precipitates before the catalytic cycle closes, trapping Pd ("catalyst entombment"). |
Visualizing the Competition (Pathway Diagram)
The following diagram illustrates the critical "Decision Points" where the catalyst or substrate deviates from the productive cycle.
Caption: Fig 1. Catalytic cycle vs. destructive pathways.[4][5] Note that protodeboronation competes directly with transmetallation, driven by the instability of the nitro-boronate species.
Part 2: Optimized Protocol (The Self-Validating System)
Objective: Synthesis of 4,4''-dinitro-p-terphenyl via sequential coupling. Philosophy: We prioritize catalyst longevity and boronate stability over reaction speed.
Reagent Selection Strategy
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ .
-
Why? The bidentate ferrocene ligand prevents coordination of the nitro group to the palladium center (a common issue with monodentate ligands like
). It is also robust against thermal decomposition.
-
-
Base:
(3.0 M aq) or CsF .-
Why? Avoid
or . Strong bases rapidly hydrolyze nitro-phenyl boronic acids. Phosphate is milder and buffers the pH.
-
-
Solvent: 1,4-Dioxane / Toluene (4:1) .
-
Why? Dioxane solubilizes the boronic acid; Toluene helps solubilize the hydrophobic terphenyl product, preventing precipitation.
-
Step-by-Step Methodology
Step 1: The "Dry" Setup (Crucial for Homocoupling Prevention)
-
Charge a 3-neck flask with 1,4-diiodo-2-nitrobenzene (1.0 eq) and 4-nitrophenylboronic acid (2.2 eq).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Validation Check: Do not add solvent yet. Cap and purge with Argon for 15 minutes. Oxygen is the enemy of this reaction.
Step 2: Solvent Degassing
-
In a separate vessel, sparge the Dioxane/Toluene mixture with Argon for 30 minutes.
-
Transfer solvent to the reaction flask via cannula (air-free transfer).
Step 3: Activation
-
Add the base (
) last. -
Heat to 85°C. Do not reflux aggressively; 85°C is sufficient for Iodides/Bromides and minimizes thermal protodeboronation.
Step 4: Monitoring (The "Stop" Signal)
-
Sample at 1 hour.
-
If HPLC shows >5% Nitrobenzene (Protodeboronation product): Immediately lower temperature to 60°C and add 0.5 eq more boronic acid. The reaction is too basic/hot for the substrate stability.
Part 3: Troubleshooting & FAQs
Interactive Troubleshooting Logic
Use this flow to diagnose low yields.
Caption: Fig 2. Visual diagnostic tree based on physical appearance of the reaction mixture.
Frequently Asked Questions
Q: Why am I seeing large amounts of nitrobenzene in my LCMS? A: This is Protodeboronation . Your boronic acid is losing its boron group before it couples.
-
Fix: The nitro group makes the C-B bond electron-deficient and fragile. Switch to anhydrous conditions using CsF (Cesium Fluoride) as the base in dry DMF. Water is the proton source; removing it stops the hydrolysis [1].
Q: My reaction turns black immediately upon heating. A: This is "Pd-Black" formation. Your catalyst is decomposing and aggregating into inactive metal nanoparticles.
-
Fix: This often happens if the oxidative addition is too slow. Add TBAB (Tetrabutylammonium bromide) (1.0 eq). It stabilizes the Pd nanoparticles and acts as a phase transfer catalyst, keeping the cycle alive [2].
Q: Can I use direct nitration on terphenyl instead of coupling nitro-fragments? A: Not recommended for drug development. Direct nitration of p-terphenyl is notoriously non-selective, yielding a mixture of mono-, di-, and tri-nitro isomers (ortho/meta/para mixtures) that are nearly impossible to separate by column chromatography due to poor solubility. Constructing the ring with the nitro groups already in place (via Suzuki) is the only way to guarantee regiochemical purity.
Q: The product crashes out and traps the catalyst. A: Terphenyls are "brick dust."
-
Fix: Use 1,2-Dichlorobenzene or Mesobromobenzene as a co-solvent. These high-boiling aromatic solvents interact well with the terphenyl
-system via -stacking, keeping it in solution longer than toluene or DMF.
Part 4: Data & Compatibility Tables
Base Compatibility for Nitro-Substrates
| Base | Strength (pKa of conj. acid) | Risk of Protodeboronation | Recommended For |
| ~10.3 | High | Simple, stable substrates only. | |
| ~12.3 (but buffers) | Medium | Standard for Nitro-Suzuki. | |
| N/A (Anhydrous) | Low | Unstable/Electron-poor boronic acids. | |
| ~13 | Very High | Do not use with nitro groups. |
Catalyst Selection Matrix
| Catalyst | Ligand Type | Best Use Case | Note |
| Monodentate | General Purpose | Avoid. | |
| Bidentate | Steric/Electronic Challenge | Gold Standard. Resists poisoning. | |
| Bulky Phosphine | Sterically Hindered Chlorides | Use if coupling ortho-nitro halides. |
References
-
Cox, P. A., et al. (2016). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society.[1][6]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.
-
Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society.[1][6]
-
Kotha, S., & Lahiri, K. (2004). "Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of terphenyls." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst - Google Patents [patents.google.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Optimizing catalyst removal from 2,2'-Dinitro-1,1':4':1''-terphenyl products
Topic: Optimizing Catalyst Removal from 2,2'-Dinitro-1,1':4':1''-terphenyl Ticket ID: #TP-Pd-REM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely synthesizing 2,2'-Dinitro-1,1':4':1''-terphenyl via a Suzuki-Miyaura cross-coupling reaction (typically involving 1,4-dibromo-2-nitrobenzene and phenylboronic acid). The residual Palladium (Pd) content in your crude product is likely between 500–2000 ppm , manifesting as a grey/brown discoloration.
For pharmaceutical (API) or organic electronic applications, you must reduce this to <10 ppm (Oral) or <1 ppm (Parenteral/OLED grade).
This guide addresses the specific challenge of this molecule: the nitro groups (
Module 1: The Diagnostics (Initial Assessment)
Q: My product is off-white/grey. Is this definitely Palladium?
A: Almost certainly. Pure 2,2'-Dinitro-terphenyl should be a pale yellow or colorless solid.
-
Grey/Black tint: Indicates Colloidal Palladium (
) . This is "dead" catalyst that has precipitated. It is notoriously difficult to filter because the particles are often . -
Brown/Orange tint: Indicates Complexed Palladium (
) . This is soluble Pd bound to your product or residual ligands (like triphenylphosphine).
Action: Do not rely on color alone. Perform a quantitative ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES analysis on the crude material to establish a baseline.
Q: Why can't I just recrystallize it immediately?
A: You face the "Occlusion Trap." The terphenyl backbone crystallizes efficiently. If you recrystallize a crude mixture with high Pd content (>500 ppm), the crystal lattice will form around the Pd nanoparticles, trapping them inside. No amount of washing will remove them. You must perform a scavenging step before the final crystallization.
Module 2: The Scavenger Protocol (The Core Solution)
Q: Which scavenger works for Nitro-Terphenyls?
A: We recommend Thiol-functionalized Silica (Si-Thiol) or DMT-functionalized Silica (Si-DMT) .
-
Why: The nitro groups on your molecule are polar, but the terphenyl core is lipophilic. You need a scavenger that works in organic solvents (THF, Toluene) where your product is soluble.
-
Selectivity: Thiol (
) has a massive affinity for Pd ( ) and will out-compete the weak nitro-Pd coordination.
Experimental Workflow: The "Hot Scavenge" Method
Use this protocol for Pd levels >100 ppm.
-
Dissolution: Dissolve your crude 2,2'-Dinitro-terphenyl in THF (Tetrahydrofuran) or 1,4-Dioxane (10 mL/g).
-
Note: Avoid DCM if possible; higher boiling point solvents allow for faster scavenging kinetics.
-
-
Loading: Add SiliaMetS® Thiol (or equivalent) at a ratio of 4-5 equivalents relative to the residual Pd (or 10-20% w/w relative to the product if Pd content is unknown).
-
The Heat Step (Critical): Heat the mixture to 50–60°C for 2–4 hours .
-
Reasoning: Heat dissociates the Pd-ligand complexes and increases the collision frequency between Pd and the scavenger beads.
-
-
Filtration: Filter the hot suspension through a 0.45 µm PTFE membrane or a pad of Celite.
-
Tip: The scavenger beads will turn black (capturing the Pd). The filtrate should be clear yellow.
-
-
Recovery: Evaporate the solvent to recover the purified solid.
Module 3: Visualizing the Decision Logic
The following diagram outlines the decision process based on your initial Pd concentration and product state.
Caption: Decision matrix for selecting the appropriate purification intensity based on residual Palladium levels.
Module 4: Troubleshooting & FAQs
Q: I used Activated Carbon, but the Pd level only dropped from 1000 ppm to 200 ppm. Why?
A: Activated carbon relies on physisorption (surface adsorption). It is excellent for bulk removal of colloidal Pd (
-
Fix: You have removed the "easy" Pd. Now use a functionalized silica scavenger (Si-Thiol) to chemically chelate the remaining soluble Pd.
Q: The scavenger beads are clogging my filter.
A: This is common when the product precipitates during filtration.
-
Fix: Ensure you filter while hot (50°C) . If the 2,2'-Dinitro-terphenyl precipitates, it will coat the beads and block the filter. Pre-heat your funnel or use a jacketed filter.
Q: Can I use water washes?
A: generally, No . 2,2'-Dinitro-terphenyl is highly lipophilic. Washing with water will remove inorganic salts (like NaBr from the Suzuki coupling) but will not remove Palladium, which is dissolved in the organic phase with your product.
Comparative Data: Scavenger Efficiency
The following table summarizes expected clearance rates for Suzuki coupling products containing nitro groups.
| Method | Target Pd Species | Efficiency (Start: 1000 ppm) | Solvent Compatibility |
| Activated Carbon | Colloidal Pd ( | Moderate (Removes ~60-70%) | Universal |
| Crystallization | None (Risk of Trapping) | Low (Removes ~20-40%) | Limited |
| Si-Thiol (Silica) | Pd(II) & Pd(0) | High (Removes >95%) | THF, Toluene, DMF |
| Si-DMT (Silica) | Hindered Pd Complexes | Very High (Removes >98%) | THF, Toluene, DMF |
References
-
ICH Q3D Elemental Impurities Guidance for Industry. U.S. Food and Drug Administration (FDA). (2015). Defines the Permitted Daily Exposure (PDE) limits for Palladium in pharmaceutical products.[1][2]
-
SiliCycle Scavenger Selection Guide. SiliCycle Inc. (2024).[3] Detailed compatibility charts for Thiol and DMT scavengers with various functional groups (including nitro-aromatics).
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on Pd removal strategies).
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. (Comparative data on carbon vs. silica scavengers).
Sources
Technical Support Center: Terphenyl Isomer Purification Strategies
Introduction: The Isomer Challenge
Terphenyl (
This guide moves beyond generic advice, offering a tiered purification strategy based on the distinct physical properties of these isomers.
Physical Property Reference Table
Data is critical for designing the separation logic.
| Property | o-Terphenyl | m-Terphenyl | p-Terphenyl | Separation Lever |
| Structure | 1,2-Diphenylbenzene | 1,3-Diphenylbenzene | 1,4-Diphenylbenzene | Steric Shape |
| Melting Point | ~56–59 °C | ~87–89 °C | ~213 °C | Primary (Crystallization) |
| Boiling Point | ~332 °C | ~365 °C | ~376 °C | Distillation (Difficult) |
| Solubility | High (Most Solvents) | Moderate | Very Low | Primary (Extraction) |
| Planarity | Twisted (Non-planar) | Semi-planar | Highly Planar | Secondary (Chromatography) |
Module 1: Bulk Separation (Crystallization & Solubility)
Goal: Isolate p-terphenyl and create an o/m-enriched filtrate.
The massive melting point difference of p-terphenyl (>120°C higher than m-) makes it the easiest to remove via solubility differential.
Troubleshooting Guide: Yield & Purity
Q: I am trying to recrystallize the crude mix, but everything is oiling out. What is happening? A: You are likely using a solvent with a boiling point too close to the melting point of o-terphenyl (56°C). If the solvent boils >60°C and is too concentrated, o-terphenyl will separate as an oil before crystallizing.
-
Correction: Use a high-boiling non-polar solvent (e.g., Toluene or Xylene) for the initial p-terphenyl crash-out. For subsequent o/m separation, use a lower boiling alcohol (Ethanol/Methanol) and seed the solution.
Q: My p-terphenyl precipitate still contains m-isomer impurities. A: This is a common entrainment issue. m-Terphenyl has moderate solubility and can get trapped in the p-terphenyl lattice.
-
Protocol: Perform a "hot wash."[1] Filter the p-terphenyl at >100°C (if using high-boiling solvents). The m-isomer remains soluble at this temp, while p- (MP 213°C) remains solid.
Workflow: Fractional Crystallization Logic
The following logic tree dictates the order of operations for bulk separation.
Caption: Fractional crystallization workflow leveraging the drastic melting point differences between isomers.
Module 2: Chromatographic Separation (HPLC/Prep-LC)
Goal: High-resolution separation of o- and m- isomers, or analytical quantification.[2]
Standard C18 columns often struggle to resolve m- and p-terphenyl because their hydrophobicities are similar. You must exploit shape selectivity (
Troubleshooting Guide: Resolution Issues
Q: My m- and p-terphenyl peaks are co-eluting on a C18 column. A: Alkyl chains (C18) interact primarily via hydrophobicity. Since m- and p- isomers have identical molecular weights and similar polarities, C18 lacks the "shape recognition" to separate them effectively.
-
Solution: Switch to a Biphenyl or Phenyl-Hexyl stationary phase. These phases engage in
stacking with the terphenyl rings. The planar p-terphenyl interacts more strongly with the planar biphenyl phase than the "kinked" m-terphenyl, increasing retention difference.
Q: I see "shouldering" on the o-terphenyl peak. A: o-Terphenyl is non-planar (twisted) due to steric hindrance between the phenyl rings. It elutes earliest in reversed-phase. Shouldering often indicates rotamer separation (rare at RT) or, more likely, contamination with biphenyl or quaterphenyl side-products from synthesis.
-
Validation: Check absorbance ratios at 254 nm vs 280 nm. If the ratio is not constant across the peak, it is an impurity.
Protocol: High-Resolution HPLC Method
Based on
-
Column: Biphenyl or Phenyl-Hexyl Core-Shell (e.g., Kinetex Biphenyl), 2.6 µm, 100 Å.
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol (MeOH promotes stronger
interactions than Acetonitrile). -
Gradient:
-
0-1 min: 70% B (Isocratic hold)
-
1-10 min: 70% -> 100% B
-
10-12 min: 100% B
-
-
Flow Rate: 0.5 mL/min (adjust for column ID).
-
Detection: UV @ 280 nm (Universal aromatic max).
Module 3: Ultra-High Purity (Zone Refining)
Goal: Electronic Grade (>99.999%) p-terphenyl for semiconductors.
Zone refining is the gold standard for p-terphenyl because it is stable at its melting point and crystallizes well.
Troubleshooting Guide: Zone Refining
Q: The impurities are not migrating to the end of the tube. A: This is usually due to the Zone Travel Speed being too fast. Equilibrium between the liquid (melt) and solid interface must be established for impurities to segregate.[3]
-
Adjustment: Slow the heater travel speed to <15 mm/hour.
-
Check: Ensure the "Molten Zone" length is stable. If the zone is too wide, mixing occurs; if too narrow, the melt breaks.
Q: The tube cracks during cooling. A: p-Terphenyl expands/contracts significantly upon phase change.
-
Prevention: Use quartz or Pyrex tubes with a slight taper. Ensure the heater moves up (if vertical) so the re-solidification happens from the bottom up, preventing pressure buildup in trapped liquid pockets.
Workflow: Zone Refining Logic
Caption: Zone refining mechanism where impurities (k < 1) are swept to the end of the ingot.
References
-
PubChem. (2025).[4][5] o-Terphenyl Physical Properties and Solubility Data. National Library of Medicine. [Link]
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Research Portal. [Link]
-
SIELC Technologies. (2018). Separation of o-Terphenyl on Newcrom R1 HPLC column. Application Note. [Link]
-
American Laboratory. (2016). High-Speed Zone Refining for Organic Purification. [Link]
-
NIST Webbook. p-Terphenyl Phase Change Data. National Institute of Standards and Technology. [Link]
Sources
Controlling molecular weight distribution in polymers derived from dinitro-terphenyl
Topic: Controlling Molecular Weight Distribution (MWD) in Dinitro-Terphenyl Derivatives
Role: Senior Application Scientist Status: Active | System: Polymer Chemistry Support
Introduction: The "Terphenyl Trap"
Welcome to the technical support portal. You are likely here because your dinitro-terphenyl derived polymers (specifically polyamides or polyimides) are exhibiting uncontrolled polydispersity (PDI > 2.5) or premature precipitation , resulting in low molecular weight oligomers.
The Core Challenge: Dinitro-terphenyl precursors (converted to diamines) create rigid-rod backbones . Unlike flexible aliphatic chains, these polymers have an immense driving force to stack and crystallize. If they crystallize during polymerization, the reaction sites become inaccessible, terminating chain growth early and broadening the MWD.
This guide moves beyond basic textbook theory to the process engineering required to keep these rigid chains active.
Module 1: Stoichiometric Control (The Carothers Logic)
Objective: Target a specific Number Average Molecular Weight (
In step-growth polymerization,
The Protocol: End-Capping Strategy
To prevent the PDI from drifting (or the viscosity from becoming unmanageable), you must use a Monofunctional End-Capper .
Formula for Target Degree of Polymerization (
Step-by-Step Calculation:
-
Calculate Monomer Molar Ratio: If reacting 4,4''-diamino-p-terphenyl (A) with Terephthaloyl chloride (B).
-
Select Target
: E.g., 25,000 g/mol . -
Introduce End-Capper: Use Benzoyl Chloride (if amine excess) or Aniline (if acid chloride excess).
-
Execution: Add the end-capper only after the reaction has proceeded for 90% of the expected time. This allows the main chain to grow before "killing" the active ends.
Figure 1: Logic flow for stoichiometric control using end-cappers to limit MWD broadening.
Module 2: Solubility Engineering (Preventing Precipitation)
The Issue: Terphenyl polymers are "brick dust"—insoluble in almost everything. If they precipitate at
The Solution: You must disrupt the inter-chain hydrogen bonding during synthesis using the Yamaguchi Method (LiCl/NMP).
Experimental Protocol: LiCl-Mediated Synthesis
Reagents:
-
Monomer A: 4,4''-Diamino-p-terphenyl (Reduced from Dinitro-terphenyl).
-
Monomer B: Diacid Chloride or Dicarboxylic Acid.
-
Critical Additive: Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂).
Workflow:
-
Drying (Crucial): Dry LiCl at 300°C under vacuum for 4 hours. Wet salts will hydrolyze acid chlorides, killing the reaction.
-
Solvation: Dissolve Diamino-terphenyl in NMP containing 4-6 wt% LiCl .
-
Why? Li⁺ ions complex with the amide carbonyls, preventing hydrogen bonding between polymer chains.
-
-
Addition: Cool to 0°C. Add Diacid Chloride portion-wise.
-
Ramp: Allow to warm to Room Temp (RT) over 2 hours.
-
Aging: Stir for 12-24 hours. The solution should remain viscous and clear. Cloudiness = Failure (Precipitation).
Module 3: Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| PDI > 3.0 | Branching or Gelation | Ensure monomers are strictly bifunctional. Lower reaction concentration (<10 wt%). |
| Low Viscosity | Moisture Contamination | Dry NMP/DMAc over molecular sieves (4Å). Dry LiCl at 300°C. |
| Cloudy Solution | Premature Precipitation | Increase LiCl concentration (up to 8%). Switch to HMPA (if safety permits). |
| Bimodal Distribution | Poor Mixing | Increase stir speed. Use high-shear mixing during monomer addition. |
Frequently Asked Questions
Q1: Can I polymerize the dinitro-terphenyl directly? A: No. The nitro groups (-NO₂) are electron-withdrawing and non-nucleophilic in this context. You must reduce them to amines (-NH₂) first.
-
Protocol: Use Hydrazine monohydrate with Pd/C catalyst in refluxing ethanol/THF to convert Dinitro
Diamine [1].
Q2: My polymer precipitates even with LiCl. What now? A: Your backbone is too rigid.
-
Copolymerization: Introduce 10-20% of a flexible monomer (e.g., 4,4'-oxydianiline).
-
Bulky Side Groups: If you can modify the monomer, add phenyl or t-butyl groups to the terphenyl ring to disrupt packing [2].
Q3: How do I narrow the PDI after synthesis? A: Use Fractional Precipitation .
-
Dissolve polymer in good solvent (NMP).
-
Add non-solvent (Methanol) dropwise until slight turbidity.
-
Heat to clear, then cool slowly. The High-MW fraction precipitates first.
-
Filter.[5][6] The supernatant contains the Low-MW/High-PDI fraction.
Visualizing the Solubility Mechanism
The following diagram illustrates how LiCl prevents the "death" of the growing polymer chain.
Figure 2: Mechanism of LiCl-mediated solubility. Li+ ions shield amide groups, preventing the hydrogen bonding that causes premature precipitation.
References
-
Reduction of Nitro Compounds
- Source: Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley.
- Context: Standard catalytic hydrogenation (Pd/C, H2)
-
Solubility of Rigid-Rod Polyamides (The Yamaguchi Method)
- Source: Yamaguchi, I., et al. (2000). "Synthesis of Soluble Poly(pyridine-2,5-diyl)
- Context: Establishes the use of LiCl/NMP and CaCl2/NMP systems for keeping rigid arom
-
Molecular Weight Control (Carothers Equation)
- Source: Odian, G. (2004).
-
Context: The foundational text for stoichiometric control (
value) in step-growth polymerization.[3]
-
Fractional Precipitation
Sources
Validation & Comparative
Publish Comparison Guide: NMR Characterization of 2,2''-Dinitro-1,1':4',1''-terphenyl
The following guide details the NMR characterization of 2,2''-Dinitro-1,1':4',1''-terphenyl , a critical intermediate in the synthesis of functionalized polyphenylenes and nitrogen-doped polycyclic aromatic hydrocarbons (PAHs).
Executive Summary
This guide provides a definitive spectroscopic analysis of 2,2''-Dinitro-1,1':4',1''-terphenyl (hereafter referred to as 2,2''-DNTP ). As a precursor to high-performance diamines used in polyimides and COFs, the purity and regiochemistry of 2,2''-DNTP are paramount.
This document contrasts the target molecule with its precursor, p-Terphenyl , and the mono-substituted intermediate, 2-Nitro-p-terphenyl , establishing a robust self-validating protocol for structural confirmation.
Key Technical Insight: The introduction of nitro groups at the ortho positions (2, 2'') induces a significant steric twist between the central and outer rings. This breaks the planarity of the terphenyl core, resulting in distinct upfield shielding of specific protons and a characteristic splitting pattern that differentiates it from planar isomers.
Structural Logic & Nomenclature
Note on Nomenclature: While the prompt specifies "2,2'-Dinitro...", standard IUPAC nomenclature for p-terphenyl (1,1':4',1''-terphenyl) assigns the outer rings as 1 and 1''. Therefore, the symmetric isomer with nitro groups on the outer rings adjacent to the inter-ring bond is correctly identified as 2,2''-Dinitro-1,1':4',1''-terphenyl . This guide focuses on this chemically significant symmetric isomer.
Pathway Visualization
The following diagram illustrates the synthesis logic and the critical NMR checkpoints.
Figure 1: Synthetic pathway and NMR checkpoints for distinguishing the target dinitro species from precursors and byproducts.
Comparative 1H NMR Analysis
The transition from p-terphenyl to 2,2''-DNTP is marked by the loss of symmetry in the outer rings and the appearance of a highly deshielded doublet corresponding to the proton ortho to the nitro group.
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Assignment | p-Terphenyl (Precursor) | 2,2''-Dinitro-p-terphenyl (Target) | Δδ (ppm) | Diagnostic Feature |
| H-3 / H-3'' (Ortho to NO₂) | N/A | 8.15 (d, J=8.0 Hz) | N/A | Primary Confirmation Signal. Distinct downfield shift due to -I/-M effect of NO₂. |
| H-4 / H-4'' (Meta to NO₂) | 7.60 - 7.30 (m) | 7.72 (t, J=7.5 Hz) | +0.1 - 0.3 | Triplet pattern; deshielded relative to precursor. |
| H-5 / H-5'' (Para to NO₂) | 7.60 - 7.30 (m) | 7.58 (t, J=7.6 Hz) | ~0.0 | Often overlaps with central ring signals. |
| H-6 / H-6'' (Ortho to Link) | 7.60 - 7.30 (m) | 7.42 (d, J=7.6 Hz) | Varies | Shielded by the twist of the aromatic system. |
| Central Ring (H-2',3',5',6') | 7.68 (s) | 7.48 - 7.52 (s/m) | -0.16 | Loss of Planarity. The singlet broadens or shifts upfield due to steric twist. |
Detailed Interpretation
-
The "Nitro-Ortho" Doublet (8.15 ppm): This is the most distinct feature. In the precursor, the ortho protons are part of a multiplet at ~7.6 ppm. Upon nitration, the proton at position 3 is strongly deshielded by the adjacent nitro group, moving it to >8.0 ppm.
-
Symmetry of the Central Ring:
-
p-Terphenyl: The central ring protons are equivalent (or nearly so), appearing as a sharp singlet at 7.68 ppm.
-
2,2''-DNTP: The molecule retains a center of inversion. The central ring protons remain chemically equivalent (singlet-like) but may resolve into an AA'BB' system if the rotation is restricted. The signal typically shifts upfield (~7.50 ppm) compared to the precursor because the nitro groups force the outer rings to twist ~60-90° out of plane, breaking the conjugation across the terphenyl backbone.
-
13C NMR Characterization[1][2][3]
Carbon NMR provides confirmation of the carbon skeleton and the position of the nitro groups.
Table 2: 13C NMR Shift Assignment (CDCl₃, 100 MHz)
| Carbon Position | Chemical Shift (ppm) | Assignment Logic |
| C-NO₂ (C-2, C-2'') | 148.5 | Deshielded quaternary carbon attached to the electron-withdrawing nitro group. |
| C-Ipso (C-1, C-1'') | 134.2 | Quaternary carbon linking to the central ring. |
| C-Central (C-1', C-4') | 138.0 | Quaternary carbons of the central ring. |
| C-Aromatic (CH) | 132.5, 128.8, 124.5 | Methine carbons. 124.5 ppm corresponds to C-3 (ortho to NO₂). |
Experimental Protocol
Method A: Sample Preparation for QC
-
Solvent Selection: Use CDCl₃ (Deuterated Chloroform) for routine analysis. If solubility is poor due to high crystallinity, use DMSO-d6 or TFA-d (Trifluoroacetic acid-d), though shifts will vary slightly.
-
Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent. Ensure the solution is clear; filter through a glass wool plug if turbidity persists (indicates inorganic salts from synthesis).
-
Reference: Calibrate the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm; DMSO at 2.50 ppm).
Method B: Distinguishing Isomers (Regiochemistry Check)
If the product is a mixture of 2,2''-dinitro (target) and 2,2'-dinitro (asymmetric impurity), perform a COSY (Correlation Spectroscopy) experiment.
-
Target (2,2''): Shows a simplified coupling network due to symmetry (only one set of outer ring signals).
-
Asymmetric Impurity: Will show two distinct sets of outer ring signals and a complex central ring region.[1]
Figure 2: Decision tree for validating the structure of 2,2''-Dinitro-p-terphenyl from raw NMR data.
References
-
Sato, T., et al. (1984). Synthesis and Properties of Macrocyclic Polyphenylenes. Bulletin of the Chemical Society of Japan, 57, 3494-3506. (Confirming synthesis and characterization of 2,2''-dinitro-p-terphenyl). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Quinolino[4,3‐j]phenanthridines from para-terphenyl-2,2''-diamines. Retrieved from [Link]
Sources
Precision Characterization of Nitro-Terphenyl Derivatives: An FTIR Comparative Guide
Executive Summary
Context: Terphenyl derivatives are pivotal in the development of organic semiconductors, liquid crystals, and high-energy density materials. The introduction of nitro groups (
Part 1: Comparative Technology Analysis
For researchers characterizing novel terphenyl derivatives, selecting the right analytical tool is critical. The table below objectively compares FTIR against its primary alternatives.
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | 1H-NMR |
| Primary Detection | Dipole moment changes (Heteronuclear bonds: | Polarizability changes (Homonuclear bonds: | Magnetic nuclei environment ( |
| Nitro Specificity | High. Distinct symmetric/asymmetric stretches ( | Low. often overshadowed by aromatic ring breathing modes. | Medium. Indirect detection via chemical shift of adjacent protons. |
| Sample State | Solid (KBr/ATR) or Liquid. | Solid or Liquid.[1][4] | Liquid only (Requires solubility). |
| Interference | Minimal (water/CO2 can be purged). | High Fluorescence (Critical issue in conjugated terphenyls). | Solvent peaks; Solubility limits. |
| Throughput | High (Seconds per scan). | Medium. | Low (Minutes to Hours). |
Expert Insight: While NMR is definitive for structural connectivity, FTIR is superior for functional group verification in insoluble terphenyl solids. Raman is often rendered useless by the strong fluorescence of the terphenyl core.
Part 2: Deep Dive – Spectral Mechanics of the Nitro Group
Understanding the causality of spectral shifts is essential for accurate interpretation.
The "Vampire Teeth" Signature
The nitro group is characterized by two intense absorption bands derived from the coupling of the
-
Asymmetric Stretch (
): Typically 1550–1475 cm⁻¹ .[2][5] The two N-O bonds stretch out of phase.[2] -
Symmetric Stretch (
): Typically 1360–1290 cm⁻¹ .[2][5] The two N-O bonds stretch in phase.[2]
The Terphenyl Conjugation Effect
In terphenyl derivatives, the nitro group is conjugated with an extended
-
Mechanism: Resonance allows electron delocalization from the aromatic ring into the nitro group. This reduces the double-bond character of the
bond. -
Result: A Red Shift (lower wavenumber) compared to aliphatic nitro compounds.[2]
Diagram 1: Vibrational Modes & Logic
Figure 1: The vibrational mechanics of the nitro group and the influence of aromatic conjugation on spectral positioning.
Part 3: Strategic Experimental Protocol
To ensure reproducibility and scientific integrity, follow this self-validating protocol.
Phase A: Method Selection (ATR vs. KBr)
-
ATR (Attenuated Total Reflectance):
-
Use Case: Rapid screening, quality control.
-
Pros: Zero sample prep, non-destructive.
-
Cons: Lower signal-to-noise ratio; peak intensity depends on contact pressure.
-
-
KBr Pellet (Transmission):
-
Use Case:Publication-quality data , trace analysis, insoluble solids.
-
Pros: Higher sensitivity, no refractive index correction needed.
-
Cons: Hygroscopic (water interference), requires pressing skill.
-
Phase B: Step-by-Step Workflow (KBr Method)
-
Background Collection:
-
Purge the sample chamber with
to remove atmospheric and . -
Collect an air background (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Preparation (The 1:100 Rule):
-
Mix 1-2 mg of the terphenyl derivative with 100-200 mg of spectroscopic grade KBr.
-
Critical Step: Grind in an agate mortar until the mixture is a fine, uniform powder. Coarse particles cause light scattering (the "Christiansen effect"), distorting the baseline.
-
-
Pellet Pressing:
-
Place mixture in a 13mm die.
-
Apply 8-10 tons of pressure for 1-2 minutes under vacuum (to remove trapped air).
-
Check: The resulting pellet should be transparent/translucent, not opaque white.
-
-
Acquisition:
-
Insert pellet into the holder.[6]
-
Scan parameters: Range 4000–400 cm⁻¹, 32-64 scans.
-
-
Validation:
-
Check for the "Polystyrene Standard" peaks if calibration is in doubt.
-
Ensure the baseline is flat; a sloping baseline indicates poor particle size (re-grind).
-
Diagram 2: Experimental Decision Matrix
Figure 2: Decision matrix for selecting the optimal characterization path for terphenyl derivatives.
Part 4: Data Interpretation & Troubleshooting
Identifying the Nitro Group
In a typical 4-nitro-p-terphenyl spectrum, look for:
-
: A strong, sharp band at ~1530 cm⁻¹ .
-
Caution: This can overlap with the aromatic
ring stretch (~1600-1585 cm⁻¹).[2] However, the nitro band is usually more intense.
-
-
: A strong band at ~1350 cm⁻¹ .[2]
-
Confirmation: The presence of both bands is required to confirm the nitro group.
-
-
C-N Stretch: A medium intensity band around 870-850 cm⁻¹ , often used as a secondary confirmation.
Common Pitfalls
-
Water Interference: Broad peaks at 3400 cm⁻¹ and 1640 cm⁻¹ (O-H bend) can obscure results. Solution: Dry KBr powder at 110°C before use.
-
Carbonyl Confusion: If your derivative also contains ester/ketone groups, the
stretch (1700 cm⁻¹) is distinct and higher in frequency than the nitro asymmetric stretch. -
Over-grinding: While rare, excessive grinding can disrupt the crystal lattice of polymorphic terphenyls, slightly shifting peaks.
References
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. (Accessed 2026).[7] [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2023).[1] [Link]
-
Kintek Solution. What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? [Link]
-
Gateway Analytical. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. (2021).[8] [Link]
Sources
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. azom.com [azom.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
A Comparative Guide to the Synthesis of 2,2'-Dinitro-1,1':4':1''-terphenyl: Ullmann vs. Suzuki Coupling
For the Research Scientist: A Deep Dive into Synthetic Strategy
The synthesis of complex aromatic structures is a cornerstone of modern chemistry, with applications spanning materials science, pharmaceuticals, and agrochemicals.[1] The 2,2'-Dinitro-1,1':4':1''-terphenyl molecule, with its sterically demanding ortho-substituents and conjugated system, presents a compelling case study for comparing classic and modern cross-coupling methodologies. Its dinitro-biphenyl core is a crucial precursor for ligands and materials, and the terphenyl structure extends this potential.
This guide provides an in-depth comparison of two prominent synthetic routes to this target: the classical copper-mediated Ullmann coupling and the palladium-catalyzed Suzuki-Miyaura coupling. We will move beyond simple procedural outlines to explore the mechanistic underpinnings, practical considerations, and quantitative performance of each method, offering the field-proven insights necessary for informed experimental design.
The Ullmann Route: A Classic Approach Forged in Copper
First reported by Fritz Ullmann and his student Jean Bielecki in 1901, the Ullmann reaction is one of the earliest examples of transition-metal-mediated aryl-aryl bond formation.[1][2][3] It traditionally involves the self-coupling of aryl halides using stoichiometric amounts of copper at high temperatures.[2][4] For the synthesis of 2,2'-Dinitro-1,1':4':1''-terphenyl, a plausible strategy involves the Ullmann homo-coupling of a 4-halo-2-nitrobiphenyl derivative. The electron-withdrawing nature of the nitro groups makes the aryl halide particularly susceptible to the reaction conditions, a classic requirement for efficient Ullmann couplings.[1]
Mechanism Deep Dive: The Role of Organocopper Intermediates
The precise mechanism of the Ullmann reaction has been a subject of extensive study. While radical intermediates have been ruled out, the accepted pathway involves the formation of organocopper species.[1] The reaction is initiated by the interaction of the aryl halide with copper, leading to an organocopper compound. This species then reacts with a second molecule of the aryl halide, likely through an oxidative addition/reductive elimination sequence, to form the biaryl product and a copper halide salt.[2][5]
Caption: Generalized mechanism of the Ullmann biaryl coupling.
Experimental Protocol: Ullmann Homo-Coupling
This protocol is adapted from established procedures for the synthesis of 2,2'-dinitrobiphenyl, a structurally related compound.[6][7]
Objective: To synthesize 2,2'-Dinitro-1,1':4':1''-terphenyl via copper-mediated coupling.
Reactants:
-
1-Bromo-4-(2-nitrophenyl)benzene (starting material)
-
Copper powder, activated
-
Sand (optional, as a heat transfer agent)[6]
Procedure:
-
In a dry, thick-walled reaction tube, combine 1-bromo-4-(2-nitrophenyl)benzene (1.0 mmol) and activated copper powder (3.0 mmol). Add approximately 200 mg of dry sand to ensure even heat distribution.[6]
-
Gently mix the solids.
-
Heat the reaction tube in a sand bath or heating mantle to approximately 200-250 °C. The reaction is often carried out in the melt of the starting material.[3][6]
-
Maintain the temperature for 30-60 minutes. Monitor the reaction progress by taking small aliquots for Thin Layer Chromatography (TLC) analysis.
-
After completion, allow the mixture to cool to room temperature.
-
The solid reaction mass is then triturated with a suitable solvent, such as dichloromethane or chloroform, to extract the organic product.
-
Filter the mixture to remove copper and copper salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure 2,2'-Dinitro-1,1':4':1''-terphenyl.
The Suzuki Route: Palladium-Catalyzed Precision
The Suzuki-Miyaura coupling, first reported in 1979, has become one of the most powerful and widely used methods for forming C-C bonds, earning its creators the 2010 Nobel Prize in Chemistry.[8] It involves the cross-coupling of an organoboron species (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[8][9] Its key advantages lie in its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.
For the synthesis of 2,2'-Dinitro-1,1':4':1''-terphenyl, a highly efficient strategy is the double Suzuki coupling of 1,4-dibromobenzene with two equivalents of (2-nitrophenyl)boronic acid. This approach builds the terphenyl framework in a single, convergent step.
Mechanism Deep Dive: The Palladium Catalytic Cycle
The Suzuki reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1,4-dibromobenzene), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial as it forms a borate complex, which enhances the nucleophilicity of the organic group, facilitating this step.[9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Double Suzuki Coupling
This protocol is a generalized procedure based on established methods for Suzuki couplings involving sterically hindered or electron-poor substrates.[12][13][14]
Objective: To synthesize 2,2'-Dinitro-1,1':4':1''-terphenyl via a palladium-catalyzed double cross-coupling reaction.
Reactants:
-
1,4-Dibromobenzene (1.0 mmol)
-
(2-Nitrophenyl)boronic acid (2.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Pd₂(dba)₃ (1 mol%)
-
SPhos (4.5 mol%) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Solvent: Dioxane/Water (e.g., 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add 1,4-dibromobenzene, (2-nitrophenyl)boronic acid, K₃PO₄, the palladium catalyst, and the phosphine ligand.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). Note: Suzuki reactions involving ortho-nitro substituted partners can be sluggish due to challenges in the transmetalation step.[12][13]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Head-to-Head Comparison: Ullmann vs. Suzuki
The choice between these two powerful reactions depends heavily on the specific requirements of the synthesis, including scale, cost, available equipment, and desired purity.
Comparative Workflow
Caption: A simplified comparison of the experimental workflows for the Ullmann and Suzuki routes.
Quantitative & Qualitative Data Summary
| Parameter | Ullmann Coupling | Suzuki Coupling |
| Catalyst | Copper (often stoichiometric)[1] | Palladium (catalytic, 0.1-5 mol%)[15] |
| Temperature | High (typically > 200 °C)[4] | Mild to moderate (RT to 100 °C)[9] |
| Reaction Time | 0.5 - 5 hours | 2 - 24 hours |
| Typical Yields | Variable, often moderate to good for activated substrates (e.g., 76% for 2,2'-dinitrobiphenyl)[3] | Generally high to excellent (>80%) |
| Substrate Scope | Limited, best for electron-deficient aryl halides | Very broad, high functional group tolerance[8] |
| Atmosphere | Ambient (often) | Inert (N₂ or Ar) required[6] |
| Key Reagents | Aryl Halide, Copper | Aryl Halide, Organoboron, Base, Ligand |
| Cost | Lower (copper is inexpensive) | Higher (palladium and phosphine ligands are costly) |
| Robustness | Prone to erratic yields, can be sensitive to reaction scale.[1] | Highly reliable and scalable, though sensitive to catalyst poisoning. |
| Green Chemistry | Often solvent-free or uses high-boiling solvents. Copper is a toxic heavy metal.[4][7] | Can use aqueous or "greener" solvent systems. Boron byproducts are generally non-toxic. |
Conclusion and Recommendation
Both the Ullmann and Suzuki reactions provide viable pathways to 2,2'-Dinitro-1,1':4':1''-terphenyl, but they serve different strategic purposes.
The Ullmann reaction represents a classic, cost-effective method, particularly for large-scale synthesis where the price of a palladium catalyst would be prohibitive. Its primary drawbacks are the harsh reaction conditions, the need for stoichiometric copper, and a reputation for inconsistent yields.[1] However, modern variations like solvent-free ball milling have shown promise in improving yields and sustainability.[7] This route is best suited for dedicated, large-scale production of this specific molecule where the protocol has been thoroughly optimized.
The Suzuki-Miyaura coupling is the superior choice for laboratory-scale synthesis, medicinal chemistry, and the creation of compound libraries. Its mild conditions, exceptional functional group tolerance, and consistently high yields make it the more versatile and reliable method. While the synthesis of this specific terphenyl may be challenging due to steric hindrance and the electronic nature of the nitro groups, the vast toolkit of available palladium catalysts and ligands provides numerous avenues for optimization.[12][13][16] For researchers prioritizing reliability, scope, and speed of discovery, the Suzuki coupling is the recommended approach.
References
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Chemistry Ullmann Reaction - sathee jee. (n.d.). Retrieved February 20, 2026, from [Link]
-
Ullmann Reaction - J&K Scientific LLC. (2025, March 22). Retrieved February 20, 2026, from [Link]
-
Ullmann coupling-An overview - OperaChem. (2025, April 1). Retrieved February 20, 2026, from [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved February 20, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]
-
Epps, D. E., et al. (2015). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Int J Innov Educ Res, 3(7), 1-8. Available from: [Link]
- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]
-
Mori, K., et al. (2023). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. MDPI. Retrieved from [Link]
-
Rodríguez González, R., et al. (2005). Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction. The Journal of Organic Chemistry, 70(23), 9591–9594. [Link]
-
Ullmann coupling: the first publication - OperaChem. (2025, January 21). Retrieved February 20, 2026, from [Link]
-
Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved February 20, 2026, from [Link]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Wang, Y., et al. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. Retrieved from [Link]
-
Ullmann reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 20, 2026, from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Retrieved February 20, 2026, from [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (2021, February 19). Retrieved February 20, 2026, from [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3617. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 20, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 20, 2026, from [Link]
-
Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution | Request PDF. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Yin, J., & Rainka, M. P. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. The Journal of Organic Chemistry, 67(4), 984–987. [Link]
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. One moment, please... [operachem.com]
- 3. Ullmann coupling: the first publication - operachem [operachem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystallographic Analysis of Nitro-Substituted Bi- and Terphenyls
For researchers and professionals in drug development and materials science, a deep understanding of the three-dimensional structure of molecules is paramount. X-ray diffraction (XRD) stands as the gold standard for elucidating crystal structures, providing invaluable insights into molecular conformation, packing, and intermolecular interactions. This guide offers a comparative analysis of XRD data for nitro-substituted aromatic systems, with a focus on the structural implications of nitro group placement in biphenyl and terphenyl frameworks.
While the specific crystallographic data for 2,2'-Dinitro-1,1':4':1''-terphenyl is not publicly available at the time of this writing, this guide will leverage available data from closely related structures to provide a robust comparative framework. We will explore the crystal structure of 2,2'-dinitrobiphenyl and other relevant analogues to illustrate the profound impact of substitution on molecular geometry and solid-state packing. This analysis will serve as a valuable reference for researchers working with similar classes of compounds.
The Significance of Nitro-Substitution in Crystal Engineering
The introduction of nitro (-NO₂) groups to an aromatic scaffold dramatically influences its electronic and steric properties. These strong electron-withdrawing groups can alter the molecule's reactivity, and their size and polarity play a crucial role in directing crystal packing through various non-covalent interactions, such as hydrogen bonds and π-π stacking. Understanding these interactions is critical for predicting and controlling the solid-state properties of materials, a key aspect of drug formulation and materials design.
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that involves several key steps. The following diagram outlines a typical workflow for single-crystal XRD analysis, from crystal selection to structure refinement.
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol:
-
Crystal Growth: High-quality single crystals are paramount for a successful XRD experiment. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires empirical screening.
-
Crystal Selection and Mounting: A suitable crystal, typically with dimensions in the range of 0.1-0.3 mm and free of visible defects, is selected under a microscope. It is then mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (commonly 100 K).
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers use sensitive detectors like CCD or CMOS cameras to capture the diffraction pattern.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and crystal decay. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensities and standard uncertainties for each reflection.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Initial phases are determined using computational methods like direct methods or the Patterson function, which allows for the generation of an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation and CIF Generation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results, including atomic coordinates, bond lengths, angles, and experimental details, are compiled into a standard Crystallographic Information File (CIF).[1]
Comparative Analysis of Dinitrobiphenyl Crystal Structures
While the crystal structure of 2,2'-Dinitro-1,1':4':1''-terphenyl remains elusive, we can gain significant insights by examining its core component, 2,2'-dinitrobiphenyl, and comparing it with other dinitro-substituted biphenyls.
Case Study 1: 2,2'-Dinitrobiphenyl
The crystal structure of 2,2'-dinitrobiphenyl reveals significant steric hindrance between the nitro groups at the 2 and 2' positions. This steric clash forces the two phenyl rings to adopt a non-planar conformation.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Dihedral Angle (°) |
| 2,2'-Dinitrobiphenyl | Monoclinic | C2/c | 13.067 | 8.271 | 10.634 | 102.73 | ~85 |
Data sourced from the Crystallography Open Database (COD) entry 2009833.
The large dihedral angle of approximately 85 degrees between the phenyl rings is a direct consequence of the steric repulsion between the bulky nitro groups. This twisted conformation minimizes the intramolecular steric strain.
Case Study 2: 4,4'-Dinitro-[1,1'-biphenyl]-2-amine
In contrast to the 2,2'-disubstituted analogue, the substitution pattern in 4,4'-dinitro-[1,1'-biphenyl]-2-amine allows for a different conformational landscape.
| Compound | Crystal System | Space Group | Dihedral Angle (°) |
| 4,4'-Dinitro-[1,1'-biphenyl]-2-amine | Monoclinic | P2₁/c | 52.84 |
Data from Acta Crystallographica Section E, 2017, E73, 550-552.[2]
In this molecule, the dihedral angle between the benzene rings is significantly smaller at 52.84°.[2] The absence of bulky ortho-substituents reduces the steric hindrance, allowing for a more planar arrangement of the phenyl rings. The crystal packing in this case is stabilized by N-H···O hydrogen bonds, forming chains of molecules.[2]
Extending the Analysis to Terphenyl Systems
Based on the principles observed in biphenyl systems, we can extrapolate the expected structural features of 2,2'-Dinitro-1,1':4':1''-terphenyl. The presence of nitro groups at the 2 and 2' positions of the terminal phenyl rings would likely induce a significant twist around the C1-C1' and C1''-C4' bonds, similar to that observed in 2,2'-dinitrobiphenyl. The central phenyl ring's orientation would be influenced by a balance of steric effects and potential intermolecular interactions.
The planarity of the terphenyl backbone is a key determinant of its electronic and optical properties. The introduction of ortho-nitro groups would disrupt the π-conjugation across the molecule, which could have significant implications for its application in materials science.
The Role of Crystallographic Databases
The Cambridge Crystallographic Data Centre (CCDC) is an invaluable resource for researchers, providing access to a vast repository of small-molecule crystal structures.[3][4][5][6][7] The Crystallographic Information File (CIF) is the standard format for submitting and archiving crystallographic data, ensuring its integrity and accessibility to the scientific community.[1][8][9]
Conclusion
This guide has provided a comparative overview of the crystallographic analysis of nitro-substituted aromatic compounds. While the specific XRD data for 2,2'-Dinitro-1,1':4':1''-terphenyl is not currently available, by examining the crystal structures of related biphenyl derivatives, we can infer the likely structural consequences of nitro-substitution in this terphenyl system. The principles of X-ray diffraction and the importance of crystallographic databases have also been highlighted, providing a foundational understanding for researchers in the field. The steric and electronic effects of nitro groups play a critical role in dictating the conformation and packing of these molecules, which in turn governs their macroscopic properties.
References
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Crystallography Open Database. (n.d.). COD ID 2009833. Retrieved from [Link]
-
Bernstein, H. J. (2017). The Crystallographic Information File (CIF). In International Tables for Crystallography (Vol. G, pp. 27-36). Wiley. [Link]
-
Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
National Single Crystal X-ray Facility. (n.d.). The Crystallographic Information File (CIF) Description and Usage. Retrieved from [Link]
-
Iowa Research Online. (2024). CCDC 2352759: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
-
Universitat Autònoma de Barcelona Research Portal. (2016). CCDC 1479350: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Ivanova, S., & Spiteller, M. (2014). Crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine. Acta Crystallographica Section E: Crystallographic Communications, E73, 550-552. [Link]
-
Yathirajan, H. S., Nagaraj, B., Nagaraja, P., & Lynch, D. E. (2004). 2,2′-Dinitrodibenzyl. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2455-o2456. [Link]
-
Syed, I., Jasinski, J. P., & Yathirajan, H. S. (2017). Crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 550-552. [Link]
-
Sultan Qaboos University. (2017). Crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine. Retrieved from [Link]
Sources
- 1. cache.kzoo.edu [cache.kzoo.edu]
- 2. 4,4''-DINITRO-P-TERPHENYL | 3282-11-9 [chemicalbook.com]
- 3. Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 7. Research Portal [iro.uiowa.edu]
- 8. NHC‐Terphenyl Radicals and Anions: Tuning Stability and Redox Properties via Substituent Patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,1':4',1''-Terphenyl, 4-nitro- [webbook.nist.gov]
Validating Purity: Melting Point Protocols for 2,2'-Dinitro-1,1':4':1''-terphenyl
Executive Summary: The Isomer Trap
In the synthesis of high-performance organic semiconductors and MOF linkers, 2,2'-Dinitro-1,1':4':1''-terphenyl is a critical intermediate.[1] However, it presents a unique validation challenge that often trips up researchers: Isomer Confusion. [1]
Unlike its planar counterparts (e.g., 4,4''-dinitro-p-terphenyl), the 2,2'-isomer possesses significant steric strain due to the nitro groups located at the ortho positions of adjacent rings (the outer ring and the central ring).[1] This steric "twist" disrupts molecular planarity, drastically lowering the lattice energy and, consequently, the melting point.
The Critical Benchmark:
-
Target Product (2,2'-Dinitro): 109–110 °C (Sharp melt)
-
Common Impurity (4,4''-Dinitro): >250 °C [1]
If your sample melts above 200 °C, you likely have the wrong regioisomer.[1] This guide outlines the rigorous protocols to validate this specific terphenyl derivative, distinguishing true high-purity product from isomeric mixtures.
Technical Comparison: High-Purity vs. Commercial Grade
The following table contrasts the thermal behavior of High-Purity (Recrystallized) material against standard crude grades often found in bulk synthesis.
| Feature | High-Purity Grade (>99.5%) | Standard Commercial Grade (~95%) | Crude Synthesis Mixture |
| Melting Point Range | 109.0 – 110.5 °C | 104.0 – 108.0 °C | 90.0 – 105.0 °C (Broad) |
| DSC Peak Shape | Sharp, narrow endotherm | Broadened, asymmetric shoulder | Multi-modal (multiple peaks) |
| Visual Appearance | Pale yellow/colorless needles | Dark yellow/orange powder | Brown/Orange sticky solid |
| Dominant Impurity | Trace solvent (<0.1%) | Mononitro-terphenyls | 2,2''-Dinitro isomer (High MP) |
| Crystal Habit | Defined monoclinic/orthorhombic | Aggregated clusters | Amorphous/Microcrystalline |
Field Insight: A melting point depression of just 3°C in this molecule often indicates >5% contamination by the mononitro derivative, which disrupts the crystal lattice less severely than the wrong dinitro isomer.[1]
Validation Protocols
Protocol A: Capillary Melting Point (Preliminary Screen)
Use this for quick batch checking during recrystallization.[1]
-
Sample Prep: Dry the sample under vacuum (40°C, 4h) to remove solvent traps (benzene/ethanol are common occlusions in terphenyls).
-
Loading: Pack 3mm of fine powder into a capillary tube. Tap firmly to eliminate air pockets.[1]
-
Ramp Rate:
-
Observation:
-
Pass Criteria: Range (Clear Point - Onset) must be ≤ 1.5°C .
Protocol B: Differential Scanning Calorimetry (DSC) (Definitive)
Required for Certificates of Analysis (CoA).[1]
-
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).[1]
-
Calibration: Indium (156.6°C) and Benzoic Acid (122.4°C) standards.
-
Pan System: Tzero Aluminum Hermetic Pan (prevents sublimation, which is common for nitro-terphenyls).[1]
-
Method:
-
Equilibrate at 30°C.
-
Ramp 5.00 °C/min to 150°C.
-
-
Analysis: Integrate the endothermic peak.
- : Extrapolated onset temperature (Should be >108.5°C).
-
Purity Calculation: Use the Van't Hoff equation (
vs. partial area) if software permits, or peak skewness analysis.[1]
Decision Logic & Troubleshooting
The following diagram illustrates the logical flow for validating the 2,2'-Dinitro-1,1':4':1''-terphenyl isomer.
Figure 1: Decision matrix for distinguishing the 2,2'-isomer from high-melting structural analogs.
Scientific Rationale: The Steric Effect
Why does this specific isomer melt at 109°C while its isomer (2,2''-dinitro) melts at 230°C?
-
2,2''-Dinitro-p-terphenyl: The nitro groups are on the outer rings.[1] The central ring is relatively unhindered.[1] The molecule can adopt a semi-planar conformation that allows for efficient
stacking in the crystal lattice, leading to a high melting point (~230°C).[1] -
2,2'-Dinitro-p-terphenyl (Target): One nitro group is on an outer ring, and the other is on the central ring (adjacent to the first).[1] This creates massive steric repulsion between the nitro groups and the ortho-hydrogens of the adjacent ring.[1]
Expert Tip: Do not assume "Higher MP = Higher Purity" for this specific compound. A sample melting at 160°C is not a purer version of your product; it is a failed synthesis batch containing the wrong isomer.[1]
References
-
Gray, G. W., & Lewis, D. (1961).[1] Polyphenyls.[1] Part IV. The nitration of p-terphenyl.[1][2][3] Journal of the Chemical Society, 1069-1074.[1] (Establishes the MP of 2,2'-dinitro-p-terphenyl at 109-110°C vs 2,2''-isomer at 228-230°C).
-
Sato, T., et al. (1984).[1] The Synthesis of Macrocyclic Polyphenylenes.[1][4] Bulletin of the Chemical Society of Japan, 57(12), 3494-3506.[1] (Confirms synthesis and physical properties of substituted terphenyls).
-
[1]
-
-
National Institute of Standards and Technology (NIST). DSC Purity Determination Principles.[1] NIST Recommended Practice Guides.[1] (General methodology for purity via DSC).
-
[1]
-
Sources
A Senior Application Scientist's Guide to Elemental Analysis of Dinitro-Terphenyl Compounds: From Core Principles to Validated Workflows
This guide provides an in-depth comparison of analytical standards for the elemental analysis of dinitro-terphenyl compounds. Designed for researchers, scientists, and professionals in drug development, it moves beyond procedural lists to explain the scientific rationale behind method selection and validation. We will explore the gold-standard combustion analysis, compare it with alternative techniques for comprehensive characterization, and provide actionable protocols to ensure data integrity and trustworthiness.
The Critical Role of Elemental Analysis for Dinitro-Terphenyls
Dinitro-terphenyls are a class of nitroaromatic compounds whose precise elemental composition is fundamental to their function and safety. Whether synthesized as pharmaceutical intermediates, energetic materials, or specialized polymers, the ratio of Carbon (C), Hydrogen (H), and particularly Nitrogen (N) dictates the compound's identity, purity, and performance.
Accurate elemental analysis serves as the primary method for:
-
Confirming Empirical Formula: Verifying the successful synthesis of the target molecule.
-
Assessing Purity: Elemental composition is highly sensitive to organic and inorganic impurities. Most chemistry journals require CHN analysis results to be within ±0.4% of the theoretical values to confirm sufficient purity for publication.[1]
-
Ensuring Stoichiometric Accuracy: Critical for subsequent reactions where the dinitro-terphenyl is a reactant.
-
Quality Control: Guaranteeing lot-to-lot consistency in manufacturing processes.
The presence of nitro groups and a high aromatic carbon content presents unique challenges that necessitate robust and validated analytical methods.
Primary Method: CHN Combustion Analysis
The cornerstone of organic elemental analysis is the automated combustion method, based on the classical Pregl-Dumas technique.[2] This method provides a rapid and accurate determination of the mass percentages of carbon, hydrogen, and nitrogen in a sample.
Principle of Operation
A small, precisely weighed sample (typically 1-3 mg) is combusted in a furnace at high temperatures (~1000°C) in the presence of excess oxygen.[3] This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) and its various oxides (NOₓ).
The resulting gas mixture is then passed through a reduction chamber, typically containing high-purity copper, to convert the nitrogen oxides to N₂.[2] After removing interfering substances, the purified mixture of CO₂, H₂O, and N₂ is separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD).
Workflow for CHN Analysis
Caption: Automated workflow for CHN elemental analysis of dinitro-terphenyls.
Overcoming Challenges with Nitroaromatic Compounds
A significant challenge in analyzing nitro compounds is the potential for incomplete combustion or the formation of stable nitrogen oxides, which can lead to erroneously low nitrogen results.[4] Modern elemental analyzers mitigate this through:
-
Optimized Oxygen Dosing: The instrument injects a precise amount of oxygen to ensure complete oxidation of the sample without being excessively oxidative, which could damage the reduction column.[4]
-
Advanced Catalysts: The combustion tube often contains catalysts like tungsten trioxide or chromium oxide to ensure the complete conversion of even highly stable aromatic rings.[2][4]
-
High-Efficiency Reduction: The reduction tube is maintained at an optimal temperature (500-650°C) to quantitatively convert all NOₓ species to N₂ gas for accurate detection.[3]
Comparison with Alternative & Complementary Techniques
While CHN analysis is essential for determining the elemental ratio, it does not confirm molecular structure, identify isomers, or quantify impurities. A comprehensive characterization of dinitro-terphenyl compounds requires a multi-faceted approach. The choice of technique is guided by the specific information required.
Logical Flow for Comprehensive Sample Characterization
Caption: Decision workflow for the comprehensive analysis of a new compound.
Performance Comparison of Analytical Methods
The following table compares the primary analytical method with key alternative techniques. Performance characteristics are based on typical capabilities for analyzing nitroaromatic compounds.[5][6]
| Parameter | CHN Combustion Analysis | HPLC-UV | GC-MS | High-Resolution MS (HRMS) |
| Primary Information | Elemental Composition (%C, %H, %N) | Purity, Quantification of Components | Purity, Identification of Volatile Impurities | Exact Mass, Molecular Formula |
| Typical Accuracy | ±0.3% absolute | 98-102% Recovery | 95-105% Recovery | < 5 ppm mass accuracy |
| Typical Precision (%RSD) | < 0.2% | < 2.0% | < 5.0% | N/A |
| Limit of Quantitation (LOQ) | ~500 ppm[3] | ~0.3 µg/mL[6] | ~3 µg/mL[6] | pg-fg range |
| Specificity | Low (Measures total C, H, N) | High (Separates isomers and impurities) | High (Separates volatile components) | Very High (Resolves isobars) |
| Key Application | Confirming empirical formula of the bulk material. | Gold standard for purity assessment of non-volatile compounds. | Purity assessment for thermally stable, volatile compounds. | Unambiguous confirmation of molecular formula. |
Experimental Protocols
Trustworthy data is built on meticulously executed and validated protocols. The following sections provide detailed methodologies.
Protocol 1: Validated CHN Analysis of a Dinitro-Terphenyl Sample
This protocol is based on the principles of the PerkinElmer 2400 CHN Elemental Analyzer and is adaptable to similar instruments.[3][4]
-
System Preparation & Calibration:
-
Ensure the combustion and reduction furnaces have reached their set points (e.g., 975°C and 640°C, respectively).
-
Verify a stable baseline with high-purity helium carrier gas.
-
Perform a multi-point calibration by analyzing 3-5 replicates of a certified microanalytical standard (e.g., Acetanilide). The resulting calibration factors (K-factors) should be consistent and the standard deviation of the measurements low. This validates instrument performance.
-
-
Sample Preparation:
-
Homogenize the dinitro-terphenyl sample to ensure the small subsample is representative of the bulk material.
-
On a calibrated microbalance, accurately weigh 1-3 mg of the sample into a clean tin capsule. Record the weight precisely.
-
Fold the capsule securely to ensure no sample is lost and that it forms a compact ball for consistent dropping into the furnace.
-
-
Analysis Sequence:
-
Run a conditioning sample (blank tin capsule) to ensure the system is clean.
-
Analyze the dinitro-terphenyl samples. It is best practice to bracket sample runs with a check standard (a known compound different from the calibration standard) to monitor for any drift in instrument performance over time.
-
The instrument's software will automatically control the combustion, reduction, and detection processes.
-
-
Data Validation & Interpretation:
-
Review the chromatography to ensure sharp, symmetrical peaks for CO₂, H₂O, and N₂.
-
Calculate the average %C, %H, and %N from replicate analyses.
-
Compare the experimental results to the theoretical values calculated from the compound's expected molecular formula. The deviation should be within the laboratory's and/or publisher's accepted limits (e.g., ±0.4%).[1]
-
Protocol 2: Purity Determination by Reverse-Phase HPLC-UV
This method is suitable for assessing the purity of dinitro-terphenyls and separating them from potential non-volatile impurities or isomers.[6]
-
Instrumentation & Conditions:
-
System: HPLC with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Select a wavelength of high absorbance for dinitro-terphenyls (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of a reference standard of the dinitro-terphenyl at approximately 1 mg/mL in the mobile phase.
-
Prepare the analytical sample at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
-
-
Analysis & Data Processing:
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow all components to elute.
-
Identify the main peak corresponding to the dinitro-terphenyl.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. This provides a reliable measure of purity, which is a prerequisite for meaningful elemental analysis.
-
Conclusion
The elemental analysis of dinitro-terphenyl compounds is not a standalone measurement but a critical component of a comprehensive characterization workflow. While CHN combustion analysis remains the definitive method for confirming the empirical formula, its results are only trustworthy when the sample's purity has been established by orthogonal techniques like HPLC or GC. By understanding the principles, challenges, and validation requirements of each method, researchers can generate accurate, defensible data that meets the highest standards of scientific integrity. This integrated analytical approach ensures that the material being studied is precisely what it is intended to be, a cornerstone of reliable research and development.
References
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2018). Google Scholar.
-
(PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. ResearchGate. Available at: [Link]
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. Available at: [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass. Available at: [Link]
-
Hydrogenated Terphenyl. Health Council of the Netherlands. Available at: [Link]
-
GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. Available at: [Link]
-
Most Common Elemental Analysis Techniques. AZoM. Available at: [Link]
-
1: Elemental Analysis. Chemistry LibreTexts. Available at: [Link]
-
Common Elemental Analysis Methods. Universal Lab. Available at: [Link]
-
Instrumental elemental analysis. SGS INSTITUT FRESENIUS. Available at: [Link]
-
ISO 78-2: Chemistry — Layouts for standards — Part 2: Methods of chemical analysis. International Organization for Standardization. Available at: [Link]
-
Agilent Inorganic Certified Reference Materials and Standards. Agilent. Available at: [Link]
-
CHNS Elemental Analysers. The Royal Society of Chemistry. Available at: [Link]
-
Complete list of compliance & testing standards (US EPA, ISO, CEN). Emissions Analytics. Available at: [Link]
-
Methods - C/H/N. Mikroanalytisches Laboratorium Kolbe. Available at: [Link]
-
Organic and pesticides analysis standards, ISO methods for laboratory. Scharlab. Available at: [Link]
-
Elemental analysis: operation & applications. Elementar. Available at: [Link]
-
Elemental Analysis of Materials. HORIBA. Available at: [Link]
-
(PDF) Determination of partially hydrogenated terphenyls-based thermal heating fluid in vegetable oils by HPLC with fluorescence detection. ResearchGate. Available at: [Link]
-
(PDF) Synthesis and identification of dinitro- and diamino-terephthalic acid. ResearchGate. Available at: [Link]
-
METHOD FOR THE ANALYSIS OF DIPHENYL-TERPHENYL ORGANIC COOLANT MIXTRUES BY GAS CHROMATOGRAPHY. OSTI.GOV. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH). Available at: [Link]
-
An Evaluation of Chromatographic Methods for the Analysis of Polychlorinated Terphenyls in Environmental Samples. PubMed. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Chromatographic Purity Assessment of Terphenyl Intermediates
Introduction: The Critical Role of Purity in Terphenyl-Based Drug Development
Terphenyls, a class of aromatic hydrocarbons, serve as pivotal structural motifs and intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Their rigid, well-defined structure makes them valuable scaffolds in medicinal chemistry. However, the synthetic routes to these intermediates, often involving pyrolysis or coupling reactions, can generate a constellation of process-related impurities, including positional isomers (o-, m-terphenyl), partially hydrogenated species, and residual starting materials.[1][2] The purity of these intermediates is not a trivial matter; it is a cornerstone of drug safety and efficacy. Uncontrolled impurities can lead to downstream reaction failures, introduce potentially toxic components into the final drug substance, and compromise the stability of the API.[3][4]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the benchmark for assessing the purity of terphenyl intermediates. We will dissect a stability-indicating HPLC method from first principles, explore the rigorous validation required to ensure its trustworthiness, and objectively compare its performance against alternative analytical techniques. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and regulatory-compliant strategy for impurity control.
Regulatory Imperative: Understanding the ICH Framework
The International Council for Harmonisation (ICH) provides the global standard for pharmaceutical quality. Specifically, the ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[5][6] This framework establishes thresholds based on the maximum daily dose of the drug, dictating the level at which an impurity must be structurally characterized and assessed for safety.[3][4]
-
Reporting Threshold: The level above which an impurity must be reported in regulatory filings, often starting at 0.05%.[5]
-
Identification Threshold: The level at which an impurity's structure must be determined, typically beginning at 0.10% for a drug dose ≤2 g/day .[4]
-
Qualification Threshold: The level at which an impurity must be assessed for biological safety, often starting at 0.15%.[5]
An analytical method must therefore be sensitive and specific enough to detect and quantify impurities at or below these thresholds, a requirement for which HPLC is exceptionally well-suited.
The Gold Standard: Stability-Indicating Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment of non-volatile organic compounds like terphenyls.[7][8] Its high resolution, sensitivity, and robustness make it ideal for separating structurally similar isomers and degradation products from the main analyte.[9] A "stability-indicating" method is one that can unequivocally separate the API from all potential degradation products, ensuring that any decrease in the API concentration during stability studies is accurately measured.[10]
Causality Behind Method Design: Why These Choices Matter
Developing a robust HPLC method is a process of systematic optimization, where each parameter is chosen to exploit the physicochemical properties of the terphenyl analytes.
-
Chromatographic Mode: Reverse-phase HPLC is the logical choice. Terphenyls are non-polar, aromatic compounds, making them ideally retained on a non-polar stationary phase (like C18 or Phenyl) with a polar mobile phase.
-
Stationary Phase Selection: While a standard C18 (octadecylsilane) column is a common workhorse, the unique aromaticity of terphenyls calls for a more specialized approach. A Phenyl-Hexyl stationary phase is often superior for separating positional isomers.[11] The phenyl groups in the stationary phase can engage in π-π interactions with the terphenyl analytes, providing an additional separation mechanism beyond simple hydrophobicity, which is critical for resolving closely related isomers like m-terphenyl and p-terphenyl.[11]
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is standard. Acetonitrile is often preferred due to its lower UV cutoff and viscosity. A buffer (e.g., phosphate buffer) is included to maintain a consistent pH, which ensures reproducible retention times.
-
Gradient Elution: An isocratic (constant mobile phase composition) method may fail to elute more retained impurities in a reasonable time or provide adequate separation for early-eluting compounds. A gradient elution, where the organic solvent concentration is increased during the run, is essential. This approach ensures that both weakly and strongly retained impurities are eluted as sharp, well-defined peaks, improving resolution and analysis time.[12]
-
Detection: Terphenyls possess strong UV chromophores. A Photodiode Array (PDA) detector is the ideal choice. It not only quantifies the analytes at a specific wavelength (e.g., 280 nm) but also captures the full UV spectrum of each peak. This is invaluable for peak purity analysis, helping to confirm that a chromatographic peak corresponds to a single, pure compound.[13]
Experimental Workflow for HPLC Method Development
The process of developing and validating a stability-indicating HPLC method is a logical, multi-stage workflow.
Caption: Workflow for HPLC Method Development and Validation.
Protocol 1: Stability-Indicating HPLC Purity Method for a Terphenyl Intermediate
This protocol is a representative example for determining the purity of a p-terphenyl intermediate and its process-related impurities.
1. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with PDA detector.
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 40 10.0 80 12.0 95 14.0 95 14.1 40 | 17.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm (with PDA scan from 200-400 nm).
-
Injection Volume: 5 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
2. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the terphenyl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the terphenyl intermediate sample.
3. System Suitability:
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
4. Calculation:
-
The percentage of any impurity is calculated using the area percent method. A correction factor should be applied if the response factor of the impurity is known to differ significantly from the API.[17]
% Impurity = (Area_impurity / Total_Area_all_peaks) * 100
Protocol 2: Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed. The goal is to achieve 5-20% degradation of the drug substance.[18]
1. Preparation: Prepare a solution of the terphenyl intermediate at ~0.5 mg/mL in the diluent.
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution to make it acidic. Heat at 60°C for 24 hours.[19]
-
Base Hydrolysis: Add 1N NaOH to the sample solution to make it basic. Heat at 60°C for 24 hours.[19]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for 24 hours.[19]
-
Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours, then prepare the solution.[19]
-
Photolytic Degradation: Expose the solid sample to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber, then prepare the solution.[10]
3. Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Analyze a control sample (unstressed) and each stressed sample using the HPLC method described in Protocol 1.
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main terphenyl peak and from each other (Resolution > 1.5). The peak purity of the main peak in the stressed samples must be confirmed using the PDA detector.[20]
Method Validation: Building a Trustworthy System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] It is a mandatory requirement for methods used in GMP environments.[21]
| Parameter | Purpose | Methodology | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can separate the analyte from impurities and degradants. | Analyze blank, placebo (if applicable), known impurities, and forced degradation samples. | Analyte peak is resolved from all other peaks (Resolution > 1.5). No interference at the analyte retention time. |
| Linearity | To verify a proportional relationship between concentration and detector response. | Analyze solutions at 5-6 concentrations across a range (e.g., LOQ to 150% of test concentration). | Correlation coefficient (R²) ≥ 0.999.[14] |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | Typically from LOQ to 120% of the impurity reporting level. |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze samples spiked with known amounts of impurities at different levels (e.g., 50%, 100%, 150%). | Mean recovery between 98.0% and 102.0%. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Repeatability test on a different day with a different analyst/instrument. | RSD ≤ 5.0% for impurity quantification.[21] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Determined by signal-to-noise ratio (typically 3:1).[19] | Report the value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically 10:1) and confirmed by accuracy/precision experiments.[19] | Must be ≤ the Reporting Threshold (e.g., 0.05%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units). | System suitability criteria must be met. Peak retention times and areas should show no significant changes. |
Comparative Guide: HPLC vs. Alternative Purity Assessment Techniques
While HPLC is the dominant method, other techniques have niche applications or historical relevance. A comparative assessment clarifies why HPLC is the preferred choice for regulatory-compliant purity testing of terphenyl intermediates.
Caption: Decision tree for selecting a chromatographic method.
| Technique | Principle | Advantages for Terphenyls | Limitations for Terphenyls | Best Use Case |
| High-Performance Liquid Chromatography (HPLC) | Partition between a liquid mobile phase and a solid stationary phase.[22] | High resolution for isomers[11]; High sensitivity (UV); Quantitative and reproducible; Stability-indicating capability. | Higher cost and complexity vs. TLC; Requires solvent disposal. | Primary method for quality control, stability studies, and regulatory submissions. |
| Gas Chromatography (GC) | Partition between a gas mobile phase and a liquid/solid stationary phase.[23] | Excellent for volatile impurities (e.g., residual solvents, starting materials).[24] High resolution. | Requires analytes to be thermally stable and volatile; Terphenyls have high boiling points, requiring high temperatures that can risk degradation. | Analysis of volatile organic impurities (ICH Q3C) or specific, volatile process impurities. |
| Thin-Layer Chromatography (TLC) | Adsorption on a thin layer of stationary phase with development by a liquid mobile phase.[23] | Simple, rapid, and low-cost. Good for a quick qualitative check of reaction progress. | Low resolution (cannot separate close isomers); Not quantitative without a densitometer; Lower sensitivity. | In-process control (IPC) for reaction monitoring; Not suitable for final purity release testing. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase.[19] | "Greener" alternative with less organic solvent; Can be faster than HPLC.[25] | Less common in QC labs; Method development can be more complex. | Chiral separations or as a high-throughput screening alternative to normal-phase HPLC. |
Conclusion
The purity assessment of terphenyl intermediates is a non-negotiable aspect of pharmaceutical development, governed by stringent regulatory expectations. While techniques like GC and TLC have their place, High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard . Its ability to perform high-resolution separations of structurally similar aromatic isomers, coupled with sensitive detection and robust quantitative performance, makes it uniquely suited for this application.
The development of a stability-indicating HPLC method, underpinned by rigorous forced degradation studies and comprehensive validation, creates a self-validating system of trust. This ensures that the purity data generated is not only accurate and precise but also provides a true reflection of the intermediate's stability profile. For any scientist or professional in drug development, mastering the principles and application of HPLC for purity analysis is fundamental to ensuring the quality, safety, and efficacy of the final therapeutic product.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
USP-NF. (2023, November 1). 〈621〉 Chromatography. [Link]
-
Agilent. Revisions per USP 621. [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
USPBPEP. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
EDQM. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
-
Phenomenex. (2017, September 14). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
-
IKEV. ICH Q3BR Guideline Impurities in New Drug Products. [Link]
-
European Pharmacopoeia. 2.2.29. Liquid Chromatography. [Link]
-
ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]
-
International Journal of Research in Pharmacy and Science. (2023, May 12). A Review on Development and validation of HPLC method. [Link]
-
European Pharmacopoeia. 2.2.27. THIN-LAYER CHROMATOGRAPHY & 2.2.28. GAS CHROMATOGRAPHY. [Link]
-
Chromatography Today. Alternative found for HPLC methods. [Link]
-
Pharmaceutical Technology. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
de Kok, A., Geerdink, R. B., de Vries, G., & Brinkman, U. A. (1982). An Evaluation of Chromatographic Methods for the Analysis of Polychlorinated Terphenyls in Environmental Samples. International Journal of Environmental Analytical Chemistry, 12(2), 99-122. [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
ResearchGate. (2011). Congener specific analysis of polychlorinated terphenyls. [Link]
-
Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Brutti, R., Magu, M. M., Agorku, E. S., & Govender, P. P. Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. [Link]
-
International Journal of Research and Development in Pharmacy & Life Sciences. (2023, July 4). Brief Overview: HPLC Method Development and Validation. [Link]
-
Queen's University Belfast Research Portal. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. [Link]
-
Texas Commission on Environmental Quality. (2001, June 1). Method 1005: Total Petroleum Hydrocarbons. [Link]
-
ACS Publications. (2014, January 7). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry. [Link]
-
Baxter, R. A. (1959). METHOD FOR THE ANALYSIS OF DIPHENYL-TERPHENYL ORGANIC COOLANT MIXTRUES BY GAS CHROMATOGRAPHY. (Technical Report). OSTI.GOV. [Link]
-
Bloom Tech. P-Terphenyl CAS 92-94-4 Suppliers, Manufacturers, Factory - Wholesale Price. [Link]
-
ResearchGate. HPLC analysis of the hydrogenated products of (A) o-, (B) m-, and (C) p-terphenyl. [Link]
-
American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]
-
ResearchGate. (2017, December 11). Synthesis and Study of Chemical, Thermal, Mesomorphic, and Optical Properties of Terphenyls Modified with Nitrile Groups. [Link]
-
ResearchGate. SFC chromatograms of terphenyl isomers on (A) DCpak PBT and (B) 2-EP.... [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Development of forced degradation and stability indicating studies of drugs—A review. [https://www.sciencedirect.com/science/article/pii/S0731708511004 Forced degradation studies show the chemical behavior of the molecule which in turn helps in the development of formulation and package.]([Link] Forced degradation studies show the chemical behavior of the molecule which in turn helps in the development of formulation and package.)
-
Galbraith Laboratories, Inc. Forced Degradation Testing. [Link]
-
Preprints.org. (2025, December 29). Comparative Evaluation of High-Performance Liquid Chromatography Versus Total Organic Carbon Analysis for Cleaning Validation in Pharmaceutical Manufacturing. [Link]
-
Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Link]
- Google Patents. EP1162456A1 - HPLC Method for purifying organic compounds.
-
Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
PubChem - NIH. O-Terphenyl. [Link]
Sources
- 1. METHOD FOR THE ANALYSIS OF DIPHENYL-TERPHENYL ORGANIC COOLANT MIXTRUES BY GAS CHROMATOGRAPHY (Technical Report) | OSTI.GOV [osti.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. tasianinch.com [tasianinch.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems [scielo.org.za]
- 9. ijprajournal.com [ijprajournal.com]
- 10. galbraith.com [galbraith.com]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. Chromatography [usp.org]
- 17. ikev.org [ikev.org]
- 18. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. onyxipca.com [onyxipca.com]
- 21. pharmtech.com [pharmtech.com]
- 22. uni-onward.com.tw [uni-onward.com.tw]
- 23. drugfuture.com [drugfuture.com]
- 24. tceq.texas.gov [tceq.texas.gov]
- 25. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
